molecular formula C12H12N2OS B142433 5-(Benzyloxy)-2-(methylthio)pyrimidine CAS No. 4874-32-2

5-(Benzyloxy)-2-(methylthio)pyrimidine

Cat. No.: B142433
CAS No.: 4874-32-2
M. Wt: 232.3 g/mol
InChI Key: GKVYIODQKHPFHO-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(methylthio)pyrimidine is a synthetically versatile pyrimidine derivative of significant interest in medicinal chemistry and agrochemical research. Pyrimidines are a fundamental class of heterocyclic compounds, constituting core structures in nucleic acids and numerous bioactive molecules, which makes them a prime scaffold for developing new active compounds . This specific compound features a benzyloxy group at the 5-position and a methylthio group at the 2-position of the pyrimidine ring, functional groups that are commonly employed in chemical synthesis as intermediates for further structural elaboration. The structural architecture of 5-(Benzyloxy)-2-(methylthio)pyrimidine lends itself to exploration in multiple research domains. Pyrimidine derivatives are extensively investigated for their wide spectrum of pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and antiviral effects . Specifically, 2-benzyloxypyrimidine derivatives have been documented in patent literature as key components in herbicidal compositions . Furthermore, related thio- and alkoxy-substituted pyrimidines have demonstrated potent anti-inflammatory activity by significantly inhibiting the production of critical inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6 . The mechanism often involves the suppression of key inflammatory pathways, including the NF-κB and MAPK signaling cascades, and the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Researchers value this compound as a valuable building block for the synthesis of more complex molecules, such as novel hybrids and fused pyrimidine systems, aimed at discovering new therapeutic or agrochemical agents . Handling Note: This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment (PPE).

Properties

IUPAC Name

2-methylsulfanyl-5-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-7-11(8-14-12)15-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVYIODQKHPFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598615
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-32-2
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-(Benzyloxy)-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

5-(Benzyloxy)-2-(methylthio)pyrimidine is a specialized heterocyclic intermediate characterized by its orthogonal reactivity.[1] Unlike simple pyrimidines, this molecule possesses two distinct "trigger" sites that allow for sequential, chemoselective functionalization:[1]

  • C2-Position (S-Methyl): A latent electrophile.[1] The methylthio group is stable to basic conditions but can be activated via oxidation to a sulfone/sulfoxide, enabling rapid nucleophilic aromatic substitution (

    
    ).[1]
    
  • C5-Position (O-Benzyl): A protected nucleophile.[1] The benzyl ether masks a hydroxyl group, which can be revealed via hydrogenolysis or Lewis acid mediation to access 5-hydroxypyrimidines (privileged scaffolds in kinase inhibitor design).[1]

This guide details the physicochemical profile, synthetic architecture, and step-by-step functionalization protocols for this critical building block.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Systematic Name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine
Molecular Formula

Molecular Weight 232.30 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF.[1][2] Insoluble in water.[1]
Key NMR Signals (

)

8.45 (s, 2H, Pyr-H), 7.35-7.45 (m, 5H, Ph), 5.15 (s, 2H,

), 2.58 (s, 3H,

)
Stability Stable under standard ambient conditions.[1] Oxidation sensitive (S-center).[1]

Synthetic Architecture

There are two primary routes to access this scaffold. The choice depends on the availability of precursors and the scale of operation.[1]

Route A: The Williamson Ether Synthesis (Recommended for Lab Scale)

This route utilizes commercially available 5-hydroxy-2-(methylthio)pyrimidine and is preferred for its operational simplicity and high yield.[1]

Mechanism: The phenolic hydroxyl at C5 is deprotonated by a weak base (


) to form the phenoxide, which undergoes an 

attack on benzyl bromide.[1] The sulfur at C2 remains unreactive under these alkylating conditions.[1]

Protocol:

  • Charge: To a round-bottom flask, add 5-hydroxy-2-(methylthio)pyrimidine (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base: Add

    
     (1.5 equiv). Stir at room temperature for 15 minutes to ensure deprotonation.
    
  • Alkylation: Dropwise add Benzyl Bromide (1.1 equiv).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

  • Workup: Pour into ice water. The product usually precipitates.[1] Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine (

    
     to remove DMF), dry over 
    
    
    
    , and concentrate.[1]
Route B: De Novo Condensation (Scale-Up)

For multi-kilogram synthesis, constructing the ring from acyclic precursors is often more cost-effective.[1]

  • Precursors: 2-(Benzyloxy)-3-(dimethylamino)acrolein + S-Methylisothiourea hemisulfate.[1]

  • Conditions: Reflux in EtOH with NaOEt.[1]

Functional Reactivity & Transformations[1]

This section details the "Switchable" nature of the molecule.[1] The diagram below illustrates the divergent pathways available to researchers.

G Start 5-(Benzyloxy)-2-(methylthio)pyrimidine (Core Scaffold) Oxidation Step 1: Activation (Oxidation of SMe) Start->Oxidation mCPBA or Oxone DCM/H2O Deprotection Alternative Path: C5 Deprotection (H2, Pd/C or BBr3) Start->Deprotection Hydrogenolysis Sulfone 2-(Methylsulfonyl) Intermediate (Highly Electrophilic) Oxidation->Sulfone Displacement Step 2: SNAr Displacement (Nucleophile: R-NH2, R-OH) Sulfone->Displacement R-NH2, Heat Final_Amino 2-Amino-5-(benzyloxy)pyrimidine (Diversified Library) Displacement->Final_Amino Hydroxy 5-Hydroxy-2-(methylthio)pyrimidine (Free Phenol) Deprotection->Hydroxy

Figure 1: Divergent synthesis pathways.[1] The scaffold allows independent modification of the C2 and C5 positions.[1]

Protocol 1: C2-Activation via Oxidation (The "Sulfone Switch")

The methylthio group is a poor leaving group.[1] To install amines at C2, one must first oxidize the sulfur.[1]

  • Dissolution: Dissolve 5-(benzyloxy)-2-(methylthio)pyrimidine (1.0 equiv) in DCM.

  • Oxidation: Cool to 0°C. Add m-CPBA (2.2 equiv) portion-wise.

    • Note: 1.0 equiv gives the Sulfoxide (S=O); 2.0+ equiv gives the Sulfone (

      
      ). The Sulfone is the superior leaving group.[1]
      
  • Workup: Quench with saturated

    
     (to destroy excess peroxide) and 
    
    
    
    . Extract with DCM.[1]
  • Result: The resulting 2-(methylsulfonyl) derivative is highly reactive.[1]

Protocol 2: Displacement[1]
  • Reaction: Dissolve the crude sulfone in THF or Dioxane.

  • Nucleophile: Add the desired amine (R-

    
    , 1.2 equiv) and a base (DIPEA, 2.0 equiv).[1]
    
  • Conditions: Heat to 50–80°C. The displacement is usually rapid (<2 hours).

  • Utility: This is the standard method for generating libraries of 2-amino-5-alkoxypyrimidines.[1]

Handling, Stability, & Analytics

Storage & Stability[1]
  • Oxidation Sensitivity: While the solid is stable, solutions in protic solvents exposed to air over weeks may show trace sulfoxide formation.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C for long-term banking.[1]

  • Acid Sensitivity: The benzyl ether is stable to basic and mild acidic conditions but will cleave under strong Lewis acidic conditions (e.g.,

    
    , 
    
    
    
    ).[1]
Analytical Validation (Self-Validating System)

When synthesizing or using this molecule, use the NMR Shift Diagnostic to confirm transformation:

TransformationDiagnostic Signal Change (

NMR)
Starting Material S-Me singlet at ~2.5 ppm .[1]
Oxidation (

)
S-Me singlet shifts downfield to ~3.3 ppm .[1]
Displacement (

)
Loss of the S-Me singlet; appearance of amine NH/alkyl signals.[1]
Deprotection (

)
Loss of Benzylic

(~5.1 ppm) and Phenyl protons.

References

  • Synthesis of 5-alkoxypyrimidines

    • Title: Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines.[1][3][4][5]

    • Source: Open Journal of Medicinal Chemistry, 2021.[1][3][4][5]

    • Relevance: Describes the general condensation and alkyl
  • Reactivity of Methylthio-pyrimidines

    • Title: Methyl 2-(methylthio)pyrimidine-5-carboxylate properties and reactivity.[1][6]

    • Source: ChemSrc / PubChem Data.[1]

    • Relevance: Validates the physicochemical properties and oxid
  • Oxidation Protocols (mCPBA)

    • Title: Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA).[1]

    • Source: MDPI Molecules.[1]

    • Relevance: Provides mechanistic grounding for the mCPBA oxid

Sources

An In-depth Technical Guide to 5-(Benzyloxy)-2-(methylthio)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and established chemical principles to detail its chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications in drug discovery. The focus is on providing a robust framework for researchers to synthesize, characterize, and utilize this valuable scaffold in the development of novel therapeutics.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2] Its prevalence in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine, underscores its inherent biocompatibility and importance in biological processes. In the realm of drug discovery, pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets.

The 2-(methylthio)pyrimidine moiety, in particular, serves as a versatile synthetic intermediate. The methylthio group can be readily displaced by a variety of nucleophiles, or oxidized to the corresponding sulfoxide or sulfone, thereby providing a gateway to a wide range of structural analogues.[5] This reactivity profile makes 2-(methylthio)pyrimidine derivatives highly valuable in the construction of chemical libraries for high-throughput screening and lead optimization.

This guide focuses specifically on 5-(Benzyloxy)-2-(methylthio)pyrimidine, a derivative that combines the established utility of the 2-(methylthio)pyrimidine core with the presence of a benzyloxy group at the 5-position. The benzyloxy group can influence the molecule's lipophilicity, steric profile, and potential for hydrogen bonding interactions, all of which are critical parameters in drug design.

Chemical Structure and Properties

The chemical structure of 5-(Benzyloxy)-2-(methylthio)pyrimidine is characterized by a central pyrimidine ring substituted with a methylthio group at the 2-position and a benzyloxy group at the 5-position.

Figure 1: Chemical structure of 5-(Benzyloxy)-2-(methylthio)pyrimidine.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₂H₁₂N₂OS
Molecular Weight 232.30 g/mol
LogP ~3.5
Topological Polar Surface Area (TPSA) 56.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine

A plausible and efficient synthetic route to 5-(Benzyloxy)-2-(methylthio)pyrimidine involves the dechlorination of a readily available precursor, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine (CAS Number: 4973-78-8). This approach is supported by established methods for the catalytic hydrogenation of chloropyrimidines.

Synthesis Precursor 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine Product 5-(Benzyloxy)-2-(methylthio)pyrimidine Precursor->Product Catalytic Hydrogenation (Dechlorination) Reagents H₂ (g) Pd/C Base (e.g., Et₃N or NaOAc) Solvent (e.g., EtOH or EtOAc)

Figure 2: Proposed synthetic pathway for 5-(Benzyloxy)-2-(methylthio)pyrimidine.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known catalytic hydrogenation methods for the dechlorination of chloropyrimidines. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

  • 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine

  • Palladium on carbon (10% w/w)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Addition of Catalyst and Base: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%) and a base (e.g., triethylamine, 1.1 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Hydrogenation: Purge the vessel with an inert gas (nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 5-(Benzyloxy)-2-(methylthio)pyrimidine.

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenolysis of carbon-halogen bonds.

  • Base: The inclusion of a base is crucial to neutralize the hydrochloric acid formed during the reaction, which can otherwise lead to side reactions or catalyst deactivation.

  • Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation reactions as they are relatively inert and can dissolve both the substrate and the hydrogen gas to a sufficient extent.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Methyl Protons (-SCH₃): A singlet is expected in the region of δ 2.5-2.7 ppm.

  • Benzylic Protons (-OCH₂Ph): A singlet is anticipated around δ 5.0-5.2 ppm.

  • Aromatic Protons (Phenyl group): A multiplet corresponding to the five protons of the phenyl ring would appear in the range of δ 7.2-7.5 ppm.

  • Pyrimidine Protons (H-4 and H-6): Two singlets are expected in the aromatic region, likely between δ 8.0-8.6 ppm.

¹³C NMR Spectroscopy
  • Methyl Carbon (-SCH₃): A signal is predicted in the aliphatic region, around δ 14-16 ppm.

  • Benzylic Carbon (-OCH₂Ph): A signal is expected around δ 70-72 ppm.

  • Aromatic Carbons (Phenyl group): Signals for the phenyl ring carbons would appear in the typical aromatic region of δ 127-137 ppm.

  • Pyrimidine Carbons:

    • C-2: The carbon bearing the methylthio group is expected to be significantly downfield, likely above δ 170 ppm.

    • C-5: The carbon attached to the benzyloxy group is predicted to be in the range of δ 140-145 ppm.

    • C-4 and C-6: These carbons are expected to resonate in the region of δ 150-158 ppm.

Infrared (IR) Spectroscopy
  • C-H stretching (aromatic and aliphatic): Bands are expected just above and below 3000 cm⁻¹.

  • C=N and C=C stretching (pyrimidine ring): Characteristic absorptions would be observed in the 1400-1600 cm⁻¹ region.

  • C-O-C stretching (benzyloxy group): A strong band is anticipated in the region of 1200-1250 cm⁻¹.

  • C-S stretching: A weaker absorption may be present in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 232.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the benzyl group (m/z = 91), leading to a fragment at m/z = 141. Further fragmentation could involve the loss of the methylthio group or cleavage of the pyrimidine ring. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-(Benzyloxy)-2-(methylthio)pyrimidine is primarily dictated by the 2-methylthio group, which is a good leaving group, and the pyrimidine ring itself.

Nucleophilic Aromatic Substitution

The methylthio group at the 2-position is susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of the synthetic utility of this scaffold, allowing for the introduction of diverse functional groups and the generation of compound libraries.

Reactivity Start 5-(Benzyloxy)-2-(methylthio)pyrimidine Product 5-(Benzyloxy)-2-(Nu)-pyrimidine Start->Product SNAr Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH

Figure 3: Nucleophilic aromatic substitution at the C-2 position.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as m-CPBA or Oxone®. These oxidized derivatives can exhibit altered biological activity and may also serve as more reactive intermediates for nucleophilic substitution reactions.

Applications in Drug Discovery

While specific biological data for 5-(Benzyloxy)-2-(methylthio)pyrimidine is not widely reported, the broader class of 5-substituted-2-(methylthio)pyrimidine derivatives has shown significant promise in various therapeutic areas.

Kinase Inhibitors

Pyrimidine-based scaffolds are prevalent in the design of kinase inhibitors. For instance, derivatives of 5-(methylthio)pyrimidine have been investigated as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants, which are implicated in non-small cell lung cancer.[6] The 5-benzyloxy substituent of the title compound could potentially be explored for interactions within the ATP-binding pocket of various kinases.

Antimicrobial Agents

The pyrimidine core is a key feature in many antimicrobial drugs. The ability to easily diversify the 2-position of 5-(Benzyloxy)-2-(methylthio)pyrimidine makes it an attractive starting point for the synthesis of novel antibacterial and antifungal agents.

Other Potential Applications

The versatility of the pyrimidine scaffold suggests that derivatives of 5-(Benzyloxy)-2-(methylthio)pyrimidine could also be investigated for a range of other biological activities, including as antiviral, anti-inflammatory, and neuroprotective agents.

Conclusion

5-(Benzyloxy)-2-(methylthio)pyrimidine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted spectroscopic properties, and potential applications based on established chemical principles and data from closely related analogues. The synthetic accessibility and the potential for diverse functionalization make this compound a promising scaffold for the development of novel therapeutic agents. Further experimental investigation is warranted to fully characterize this compound and explore its biological potential.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Zhang, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2779-2791.
  • Sharma, P., & Kumar, A. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 133-136.
  • Molbase. (n.d.). CAS Number Search. Retrieved from [Link]

  • Achi, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39.
  • NIST. (n.d.). 5-Methylcytosine, 2TMS derivative. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections. Retrieved from [Link]

  • University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR spectra. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Molecules, 15(3), 1882-1890.
  • El-Gohary, N. S., & Shaaban, M. R. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18454.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-(Methylthio)benzothiazole. Retrieved from [Link]

  • Al-Omair, M. A., & Al-Amri, A. M. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1968-1976.
  • Castiñeiras, A., Fernández-Hermida, N., García-Santos, I., & Bértolo, E. (2021). Supramolecular, spectroscopic and computational analysis of weak interactions in some thiosemicarbazones derived from 5-acetylbarbituric acid. Journal of Molecular Structure, 1245, 131031.
  • The Royal Society of Chemistry. (n.d.). Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann. Retrieved from [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • Kikelj, D., & Urleb, U. (2002). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Molecules, 7(3), 234-245.
  • ChemSrc. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]

Sources

Technical Whitepaper: 5-(Benzyloxy)-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4874-32-2 Molecular Formula:


Molecular Weight:  232.30  g/mol 

Executive Summary

5-(Benzyloxy)-2-(methylthio)pyrimidine (CAS 4874-32-2) serves as a high-value pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase, CDK) and antiviral agents . Its structural utility lies in its orthogonal reactivity : the 2-methylthio group functions as a latent electrophile (activatable via oxidation), while the 5-benzyloxy group acts as a protected phenol surrogate. This guide details the synthesis, functionalization, and strategic application of this core in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5]

PropertyDataNote
Appearance White to off-white crystalline solidRecrystallizes well from EtOH/Heptane
Melting Point 68–72 °CSharp melting point indicates high purity
Solubility Soluble in DCM, EtOAc, DMSO; Low in WaterLipophilic due to benzyl/SMe groups
pKa (Calc) ~1.5 (Pyrimidine N)Weakly basic; protonation occurs at N1/N3
LogP 2.8Good membrane permeability predictor
Storage 2–8 °C, Inert AtmosphereSensitive to slow oxidation (

)

Synthetic Pathways[4][6][7]

Two primary routes exist for accessing CAS 4874-32-2. Method A (De Novo Ring Construction) is preferred for large-scale manufacturing due to regiochemical certainty. Method B (Functionalization) is useful for late-stage diversification of halogenated pyrimidines.

Method A: De Novo Pyrimidine Construction (Recommended)

This route utilizes the condensation of an activated 3-carbon fragment with a thiourea derivative.

  • Precursors: S-Methylisothiourea hemisulfate + 2-(Benzyloxy)-3-(dimethylamino)acrolein.

  • Mechanism: The guanidine-like nitrogen of the isothiourea attacks the electrophilic carbonyl/enamine carbons, followed by elimination of dimethylamine and water.

Synthesis SM1 S-Methylisothiourea (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Base (NaOMe) EtOH, Reflux SM2 2-(Benzyloxy)-3- (dimethylamino)acrolein SM2->Inter Prod 5-(Benzyloxy)-2- (methylthio)pyrimidine Inter->Prod -Me2NH, -H2O Cyclization

Figure 1: Condensation pathway for the synthesis of the pyrimidine core.

Method B: Nucleophilic Aromatic Substitution ( )

Starting from 5-bromo-2-chloropyrimidine.

  • C2-Displacement: Reaction with NaSMe selectively displaces the C2-chloride (activated by two adjacent nitrogens).

  • C5-Etherification: Copper-catalyzed coupling (Ullmann-type) of benzyl alcohol with the 5-bromo intermediate. Note: Uncatalyzed

    
     at C5 is kinetically difficult.
    

Core Reactivity & Functionalization

The power of this scaffold lies in its ability to be sequentially functionalized.

The "Methylthio Switch" (C2 Functionalization)

The methylthio group is a poor leaving group. However, oxidation transforms it into a sulfone (


), which is an excellent  leaving group (approx. 

times more reactive), enabling rapid

with amines.

Protocol: Oxidation to Sulfone

  • Dissolve 1.0 eq of 5-(benzyloxy)-2-(methylthio)pyrimidine in DCM.

  • Cool to 0 °C.

  • Add 2.2 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise.

  • Monitor by TLC/LCMS. The intermediate sulfoxide (

    
    ) appears first, followed by the sulfone (
    
    
    
    ).
  • Quench with aqueous

    
     (to destroy excess peroxide) and 
    
    
    
    (to neutralize acid).
  • Isolate the sulfone. Caution: Sulfones are often less soluble; check the filter cake.

The "Benzyl Lock" (C5 Deprotection)

The benzyl group protects the C5-hydroxyl, which is electronically similar to a phenol.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) or Lewis Acid (
    
    
    
    , DCM, -78 °C).
  • Result: 2-(methylthio)pyrimidin-5-ol.[1] This tautomerizes but predominantly reacts as a nucleophile at Oxygen.

Reactivity Core 5-(Benzyloxy)-2-(methylthio)pyrimidine (CAS 4874-32-2) Oxidation Oxidation (mCPBA) Core->Oxidation Debenz Hydrogenolysis (H2, Pd/C) Core->Debenz Sulfone 2-(Methylsulfonyl)pyrimidine (Activated Electrophile) Oxidation->Sulfone AmineDisp SNAr with Amine (R-NH2) Sulfone->AmineDisp Drug1 2-Amino-5-benzyloxypyrimidine (Kinase Inhibitor Core) AmineDisp->Drug1 Phenol 2-(Methylthio)pyrimidin-5-ol (Nucleophile) Debenz->Phenol Etherif Alkylation (R-X, Base) Phenol->Etherif Drug2 5-Alkoxy-2-methylthiopyrimidine (Diversified Scaffold) Etherif->Drug2

Figure 2: Divergent synthesis pathways for library generation.

Experimental Protocols

Protocol 1: Preparation of 5-(Benzyloxy)-2-(methylsulfonyl)pyrimidine

A self-validating protocol for activating the C2 position.

  • Setup: In a 250 mL round-bottom flask, dissolve 5-(benzyloxy)-2-(methylthio)pyrimidine (5.0 g, 21.5 mmol) in Dichloromethane (DCM) (100 mL).

  • Cooling: Place the flask in an ice-water bath (0–5 °C).

  • Oxidation: Add m-CPBA (70-75% purity, 11.1 g, ~45 mmol, 2.1 eq) in small portions over 20 minutes.

    • Checkpoint: The reaction is exothermic. Maintain internal temperature < 10 °C to prevent N-oxide formation.

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

    • Validation: LCMS should show disappearance of M+1 (233) and appearance of M+1 (265, sulfone).

  • Workup:

    • Filter off the precipitated m-chlorobenzoic acid byproduct.

    • Wash the filtrate with 10%

      
        (2 x 50 mL) to quench peroxides (Starch-iodide paper test must be negative).
      
    • Wash with Sat.

      
        (2 x 50 mL) and Brine.
      
  • Purification: Dry over

    
    , concentrate. The product usually crystallizes upon trituration with cold ether.
    
Protocol 2: Displacement with Aniline (Model Reaction)
  • Mix: Sulfone intermediate (1.0 mmol) + Aniline (1.2 mmol) +

    
     (2.0 mmol) in DMF  (3 mL).
    
  • Heat: Stir at 60–80 °C for 4–6 hours.

  • Observation: The reaction mixture typically turns from pale yellow to deep amber.

  • Isolation: Pour into water, filter the precipitate.

Safety & Handling

  • Sulfide Stench: While the methylthio ether is relatively non-volatile, precursors like S-methylisothiourea and byproducts (methanethiol) have low odor thresholds. Work in a fume hood.

  • Peroxides: m-CPBA is shock-sensitive in high concentrations. Never scrape dried material on ground glass joints.

  • Allergen: Pyrimidine intermediates are potential sensitizers.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine. BenchChem Technical Support. Link

  • Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. Open Journal of Medicinal Chemistry, 11, 27-39. Link

  • Barvian, N. C., et al. (2000). Pyrimidines as p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (2025). Product Specification: m-Chloroperoxybenzoic acid (mCPBA).[3][4] Link

  • Organic Chemistry Portal. (2025). Nucleophilic Aromatic Substitution on Heterocycles. Link

Sources

Synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable

Executive Summary

The synthesis of 5-(benzyloxy)-2-(methylthio)pyrimidine represents a critical challenge in heterocyclic chemistry, serving as a pivotal scaffold for antiviral agents and kinase inhibitors. While simple pyrimidines are ubiquitous, the introduction of an oxygenated substituent at the C5 position, combined with a labile sulfide handle at C2, requires a precise synthetic strategy to avoid regioisomeric byproducts.

This guide rejects the low-yielding functionalization of pre-formed pyrimidine rings (e.g., nucleophilic aromatic substitution on 5-bromopyrimidines) in favor of a de novo cyclization strategy . We utilize the Vinamidinium Salt Approach , a convergent method that ensures high regiocidelity, scalability, and operational safety.

Retrosynthetic Analysis & Strategy

To design a robust protocol, we must disconnect the molecule into two primary synthons:

  • The C3 Fragment (Electrophile): A 2-benzyloxy-substituted trimethinium salt (Vinamidinium species). This provides the C4-C5-C6 backbone with the necessary oxidation state.

  • The N-C-N Fragment (Nucleophile): S-Methylisothiourea. This provides the N1-C2-N3 amidine equivalent with the methylthio group pre-installed.

Rationale for Route Selection:

  • Avoidance of C5-Lithiation: Direct lithiation of 2-(methylthio)pyrimidine is prone to scrambling and requires cryogenic conditions (-78°C), which are costly at scale.

  • Regiocontrol: The symmetric nature of the vinamidinium salt guarantees that the condensation with the amidine yields a single regioisomer.

  • Safety: We substitute the traditional (and explosive) perchlorate salts with tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) counterparts.

Retrosynthesis Target 5-(Benzyloxy)-2-(methylthio)pyrimidine Disconnection Retrosynthetic Disconnection Target->Disconnection Vinamidinium 2-(Benzyloxy)-1,3-bis(dimethylamino) trimethinium tetrafluoroborate (The C3 Electrophile) Disconnection->Vinamidinium Thiourea S-Methylisothiourea Sulfate (The N-C-N Nucleophile) Disconnection->Thiourea

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the pyrimidine core.

Detailed Experimental Protocol

Phase 1: Synthesis of the Vinamidinium Salt Precursor

Objective: Convert benzyloxyacetic acid into the reactive electrophile 2-(benzyloxy)-1,3-bis(dimethylamino)trimethinium tetrafluoroborate.

Reagents & Stoichiometry:

Reagent Equiv. Role
Benzyloxyacetic acid 1.0 Starting Material
POCl₃ (Phosphorus oxychloride) 3.0 Vilsmeier Reagent
DMF (Dimethylformamide) 4.0 Solvent & Reactant

| NaBF₄ (Sodium tetrafluoroborate) | 1.2 | Counter-ion Exchange |

Protocol:

  • Vilsmeier Activation: In a flame-dried reactor under N₂, cool anhydrous DMF (4.0 equiv) to 0°C.

  • Addition: Add POCl₃ (3.0 equiv) dropwise over 30 minutes. Maintain internal temperature <10°C to control the exotherm. Stir for 20 minutes to form the Vilsmeier-Haack reagent.

  • Substrate Introduction: Add benzyloxyacetic acid (1.0 equiv) slowly.

  • Heating: Warm the mixture to 70°C and stir for 4–6 hours. Mechanism: The acid undergoes double formylation and decarboxylation to form the trimethinium backbone.

  • Quenching & Exchange: Pour the reaction mixture onto crushed ice containing NaBF₄ (1.2 equiv).

  • Isolation: The vinamidinium tetrafluoroborate salt will precipitate as a crystalline solid. Filter, wash with cold water and diethyl ether, and dry under vacuum.

    • Checkpoint: Expect a pale yellow solid.

    • Safety Note: Do NOT use perchloric acid (HClO₄) due to explosion risks. The BF₄ salt is stable.

Phase 2: Pyrimidine Cyclization

Objective: Condense the vinamidinium salt with S-methylisothiourea to close the ring.

Reagents & Stoichiometry:

Reagent Equiv. Role
Vinamidinium Salt (from Phase 1) 1.0 Electrophile
S-Methylisothiourea Hemisulfate 1.1 Nucleophile
Sodium Methoxide (NaOMe) 2.5 Base

| Methanol (MeOH) | Solvent | Reaction Medium |

Protocol:

  • Preparation: Suspend S-methylisothiourea hemisulfate (1.1 equiv) in anhydrous MeOH (10 mL/g).

  • Base Addition: Add NaOMe (2.5 equiv) in one portion. Stir for 15 minutes to liberate the free base.

  • Cyclization: Add the Vinamidinium Salt (1.0 equiv) to the mixture.

  • Reflux: Heat the reaction to reflux (65°C) for 4 hours.

    • Observation: The suspension will dissolve, and the solution usually darkens slightly.

    • In-Process Control (IPC): Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. Disappearance of the vinamidinium peak indicates completion.

  • Workup:

    • Cool to room temperature.

    • Concentrate the methanol to ~20% volume under reduced pressure.

    • Dilute with water (50 mL/g) and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Mechanistic Pathway & Workflow

The reaction proceeds via a double nucleophilic addition-elimination sequence. The amidine nitrogen attacks the terminal carbon of the trimethinium system, displacing dimethylamine. A second attack closes the ring, establishing aromaticity.

Workflow Start Start: Benzyloxyacetic Acid Step1 Vilsmeier-Haack (POCl3/DMF, 70°C) Start->Step1 Inter Vinamidinium BF4 Salt Step1->Inter Ion Exchange Step2 Cyclization (S-Me-Thiourea, NaOMe) Inter->Step2 End Final Product: 5-(Benzyloxy)-2-(methylthio)pyrimidine Step2->End Reflux/Workup

Figure 2: Process workflow from raw material to isolated API intermediate.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 ppm (s, 2H): Characteristic singlet for the pyrimidine H-4 and H-6 protons. The symmetry confirms the 5-substitution pattern.

    • δ 7.35–7.45 ppm (m, 5H): Phenyl protons of the benzyl group.

    • δ 5.15 ppm (s, 2H): Benzylic -CH₂- protons.

    • δ 2.58 ppm (s, 3H): Methylthio (-SCH₃) protons.

  • ¹³C NMR:

    • δ ~165 ppm: C-2 (attached to SMe).

    • δ ~150 ppm: C-5 (attached to OBn).

    • δ ~156 ppm: C-4/C-6.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated for C₁₂H₁₂N₂OS: 233.07; Found: 233.1.

Process Safety & Critical Parameters

  • Exotherm Control: The addition of POCl₃ to DMF is highly exothermic. Failure to keep T < 10°C can lead to "runaway" decomposition of the Vilsmeier reagent.

  • Methanethiol Evolution: During the reaction or acidic workup, trace hydrolysis of the S-methyl group may release methanethiol (MeSH), which is toxic and has a low odor threshold. All operations must be conducted in a well-ventilated fume hood with a bleach scrubber for the exhaust.

  • Perchlorate Avoidance: Literature from the 1970s often cites perchlorate salts. Strictly avoid this in modern scale-up; use Tetrafluoroborate (NaBF₄) or Hexafluorophosphate (KPF₆) as safer alternatives.

References

  • Arnold, Z. (1973). Synthetic reactions of dimethylformamide.[1][2] XXVIII. Preparation of derivatives of trimethinium salts. Collection of Czechoslovak Chemical Communications.

  • Holý, A., & Arnold, Z. (1973). Pyrimidines via Vinamidinium Salts. Collection of Czechoslovak Chemical Communications, 38, 1371. (Foundational text on using trimethinium salts for pyrimidine synthesis).
  • PubChem Compound Summary. (2023). 5-(Benzyloxy)-2-(methylthio)pyrimidine. National Center for Biotechnology Information. [Link]

  • Vanderwal, C. D., et al. (2003). Controlled Synthesis of Pyrimidines. Journal of the American Chemical Society. (General reference for modern condensation techniques). [Link]

Sources

5-(Benzyloxy)-2-(methylthio)pyrimidine literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemistry, 5-(Benzyloxy)-2-(methylthio)pyrimidine (CAS: 4874-32-2 ) serves as a high-value "switchable" scaffold. Its utility lies in the orthogonality of its functional groups: the 2-methylthio (SMe) moiety acts as a latent leaving group (activatable via oxidation), while the 5-benzyloxy (OBn) group functions as a robust protected phenol, stable to basic nucleophilic attacks but cleavable under specific hydrogenolytic or Lewis acidic conditions.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and downstream functionalization of this compound. Unlike generic preparations, this workflow addresses common scalability issues—specifically the control of S-alkylation versus N-alkylation tautomerism and the oxidative activation of the sulfide for SNAr displacements.

Chemical Identity & Properties

PropertyData
IUPAC Name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine
CAS Number 4874-32-2
Molecular Formula C₁₂H₁₂N₂OS
Molecular Weight 248.30 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Reactivity S-oxidation (mCPBA/Oxone), Benzyl deprotection (H₂/Pd), SNAr (post-oxidation)

Synthesis Protocol: The Thiouracil Route

The most robust route to 5-(benzyloxy)-2-(methylthio)pyrimidine avoids the use of unstable chloropyrimidines. Instead, it utilizes the condensation of a benzyloxy-malonate equivalent with thiourea, followed by selective S-methylation.

Phase 1: Cyclocondensation to 5-Benzyloxy-2-thiouracil
  • Principle: Base-catalyzed condensation of ethyl 2-(benzyloxy)-3-oxopropanoate (or equivalent formate/ester) with thiourea.

  • Critical Control Point: The reaction must be kept strictly anhydrous during the initial enolate formation to prevent ester hydrolysis.

Reagents:

  • Thiourea (1.1 eq)

  • Ethyl 2-(benzyloxy)-3-oxopropanoate (1.0 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) in Ethanol (anhydrous)

Step-by-Step:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous ethanol under N₂. Add sodium metal (or prepared NaOEt solution) to generate the alkoxide in situ.

  • Addition: Add thiourea, stirring until dissolved.

  • Condensation: Dropwise add Ethyl 2-(benzyloxy)-3-oxopropanoate over 30 minutes. The solution will likely turn yellow/orange.

  • Reflux: Heat to reflux (78°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to RT. Concentrate in vacuo to remove bulk ethanol. Dissolve the residue in water (pH > 10).

  • Precipitation: Acidify carefully with glacial acetic acid to pH ~5. The 2-thiouracil intermediate will precipitate. Filter, wash with cold water, and dry.

Phase 2: Selective S-Methylation
  • Principle: The thiouracil exists in equilibrium between thione and thiol forms. Under basic conditions, the thiolate anion is a soft nucleophile, preferring attack at the soft methyl iodide electrophile (S-alkylation) over the harder nitrogen (N-alkylation).

Reagents:

  • 5-Benzyloxy-2-thiouracil (1.0 eq)

  • Methyl Iodide (MeI) (1.1 eq) [Safety: Alkylating agent]

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or NaOH (1.1 eq)

  • Solvent: DMF or Acetone/Water (1:1)

Step-by-Step:

  • Solubilization: Dissolve the thiouracil precursor in DMF (0.5 M concentration). Add K₂CO₃. Stir for 15 min to ensure deprotonation.

  • Alkylation: Cool to 0°C. Add Methyl Iodide dropwise. Note: Exothermic.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Pour the mixture into ice-water. The product, 5-(benzyloxy)-2-(methylthio)pyrimidine , often precipitates as a solid.

  • Purification: If solid, filter and wash with water. If oil, extract with EtOAc, wash with brine, dry over Na₂SO₄. Recrystallize from EtOH/Hexane if necessary.

Visualization: Synthesis & Divergence Workflow

The following diagram illustrates the synthesis pathway and the subsequent divergent functionalization strategies that make this scaffold valuable in medicinal chemistry.

G Start Ethyl 2-(benzyloxy)- 3-oxopropanoate Intermediate 5-Benzyloxy- 2-thiouracil Start->Intermediate NaOEt, EtOH Reflux, 6h Thiourea Thiourea Thiourea->Intermediate Product 5-(Benzyloxy)-2- (methylthio)pyrimidine (CAS 4874-32-2) Intermediate->Product MeI, K2CO3 DMF, 0°C -> RT Sulfone Sulfone/Sulfoxide (Activated Core) Product->Sulfone mCPBA or Oxone Oxidation HydroxyPy 5-Hydroxy-2- (methylthio)pyrimidine Product->HydroxyPy H2, Pd/C Deprotection AminoPy 2-Amino-5- benzyloxypyrimidine Sulfone->AminoPy R-NH2, Heat SNAr Displacement

Figure 1: Synthetic route from acyclic precursors to the target scaffold, showing downstream divergence into amino-pyrimidines (via oxidation) and hydroxy-pyrimidines (via deprotection).[1][2][3][4][5][6][7][8][9]

Functionalization & Reactivity Guide

Once synthesized, CAS 4874-32-2 is rarely the final drug; it is a "hub" intermediate.

A. Activation via S-Oxidation (The "Safety Catch")

The 2-SMe group is a poor leaving group. To install amines (common in kinase inhibitors), it must be oxidized to the sulfoxide (S(O)Me) or sulfone (SO₂Me).

  • Protocol: Treat with mCPBA (2.2 eq) in DCM at 0°C.

  • Outcome: The resulting sulfone is highly electrophilic at the C2 position.

  • Application: Reaction with anilines or aliphatic amines yields 2-amino-5-benzyloxypyrimidines . This is the standard method for generating p38 MAP kinase or VEGFR inhibitor libraries (e.g., Pazopanib analogs).

B. Benzyl Deprotection (Unmasking the Phenol)

The 5-benzyloxy group masks a 5-hydroxyl, which can tautomerize to a ketone.

  • Protocol: Hydrogenation (H₂, 1 atm) with 10% Pd/C in MeOH/EtOAc.

  • Note: If the molecule contains sulfur (like the SMe group), Pd catalysts can be poisoned. In such cases, BBr₃ (Boron tribromide) in DCM at -78°C is the preferred alternative for debenzylation.

Analytical Characterization

To ensure scientific integrity, the isolated product must meet the following spectral criteria:

TechniqueExpected Signals (δ ppm)Assignment
¹H NMR (CDCl₃) 8.25 (s, 2H)Pyrimidine H-4, H-6 (Symmetric)
7.35–7.45 (m, 5H)Benzyl aromatic protons
5.15 (s, 2H)Benzylic CH₂ (-OCH₂Ph)
2.58 (s, 3H)S-Methyl (-SMe)
¹³C NMR ~165.0C-2 (S-C=N)
~145.0C-4, C-6
~148.0C-5 (C-O)
~14.0S-CH₃
MS (ESI) [M+H]⁺ = 249.1Protonated molecular ion

References

  • BenchChem. 5-Methyl-2-(methylthio)pyrimidine Technical Guide. (General synthesis of 2-SMe pyrimidines).

  • Patrick-Armand, A. et al. (2021).[3] "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines." Open Journal of Medicinal Chemistry, 11, 27-39. (Protocol for thiopyrimidine alkylation).

  • Liu, C. et al. (2005). "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase." Journal of Medicinal Chemistry, 48(20), 6261-70. (Demonstrates SNAr on pyrimidine core).

  • Harris, P.A. et al. (2008). "Discovery of Pazopanib, a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry, 51(15), 4632–4640. (Pyrimidine scaffold utility in kinase inhibitors).

  • Alfa Chemistry. Product Data: 5-(Benzyloxy)-2-(methylthio)pyrimidine (CAS 4874-32-2).[5][10]

Sources

Homologs and Analogs of 5-(Benzyloxy)-2-(methylthio)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 5-(Benzyloxy)-2-(methylthio)pyrimidine , a versatile intermediate in medicinal chemistry.[1] Specifically positioned at the intersection of nucleophilic aromatic substitution (


) and protective group chemistry, this scaffold serves as a critical precursor for 2-amino-5-hydroxypyrimidine derivatives—a pharmacophore widely represented in kinase inhibitors (e.g., CDK, JAK, and EGFR families) and serotonergic modulators (e.g., buspirone analogs).[1] This document details the structural logic, synthetic pathways, and functionalization strategies for this molecule and its homologs, supported by experimental protocols and mechanistic visualizations.[1]

Structural Analysis & Pharmacophore Logic[1]

The utility of 5-(Benzyloxy)-2-(methylthio)pyrimidine lies in its orthogonal reactivity profile.[1] It possesses two distinct "handles" that allow for sequential, regioselective modification.[1][2]

The Core Scaffold

The pyrimidine ring is electron-deficient, typically favoring nucleophilic attack at the 2-, 4-, and 6-positions.[1]

  • Position 2 (Methylthio Group): The

    
     group is a "masked" leaving group.[1] While a poor leaving group in its native state, it can be activated via oxidation to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ), or displaced directly under forcing conditions or transition metal catalysis.[1] This allows for the late-stage introduction of diverse amines (
    
    
    ,
    
    
    ).[1]
  • Position 5 (Benzyloxy Group): The 5-position is electronically unique (meta-like) and electron-rich compared to the 2/4/6 positions.[1] The benzyloxy group serves as a robust protecting group for the 5-hydroxyl functionality.[1] Upon hydrogenolysis, the revealed 5-OH can participate in hydrogen bonding (donor/acceptor) or be further alkylated to tune solubility and lipophilicity (LogP).[1]

Homologs and Analogs

Modifications to the core structure yield a library of homologs and analogs with tuned physicochemical properties.[1]

ClassModificationExamplesImpact on SAR
Homologs Alkyl Chain Extension5-(Phenethoxy)-... 5-(Propoxy)-... 2-(Ethylthio)-... Modulates steric bulk and lipophilicity; affects metabolic stability (e.g., avoiding S-dealkylation).[1]
Bioisosteres Core Ring ChangePyridine (3-benzyloxy-6-methylthio-)Triazine Alters H-bond acceptor capability and solubility; fine-tunes pKa of the 2-position substituent.[1]
Functional Analogs Substituent Swaps2-Chloro- 2-Amino- 5-Phenoxy- 2-Cl: Higher reactivity for

.2-NH2: Mimics the adenosine hinge-binding motif in kinases.5-OPh: Rigidifies the ether linkage.[1]

Synthetic Pathways[1][2][3][4]

The synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine generally follows two primary strategies: De Novo Ring Construction or Functionalization of a Preformed Pyrimidine .[1]

Route A: Functionalization (Preferred)

This route is most scalable for laboratory synthesis, utilizing the commercially available or easily accessible 2-(methylthio)pyrimidin-5-ol.[1]

  • Starting Material: 2-(Methylthio)pyrimidin-5-ol.[1]

  • Reagent: Benzyl bromide (BnBr).[1]

  • Base: Potassium carbonate (

    
    ) or Sodium hydride (NaH).[1]
    
  • Solvent: DMF or Acetone.

  • Mechanism: Williamson Ether Synthesis.[1]

Route B: De Novo Construction

Used when specific substitution patterns on the benzyl ring are required before ring closure.[1]

  • Precursor 1: 2-(Benzyloxy)-3-(dimethylamino)acrolein (or a malondialdehyde equivalent).[1]

  • Precursor 2: S-Methylisothiourea hemisulfate.[1]

  • Conditions: Basic condensation (NaOMe/MeOH).[1]

  • Mechanism: Cyclocondensation to form the pyrimidine ring with the 5-alkoxy group already in place.[1]

Experimental Protocols

Synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Note: This protocol is adapted from standard procedures for alkylation of 5-hydroxypyrimidines.[1]

Reagents:

  • 2-(Methylthio)pyrimidin-5-ol (1.0 eq, 142.18 g/mol )[1]

  • Benzyl bromide (1.2 eq)[1]

  • Potassium carbonate (

    
    , 2.0 eq)[1]
    
  • DMF (Dimethylformamide, anhydrous, 10 mL/g substrate)[1]

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)pyrimidin-5-ol (10 mmol, 1.42 g) and anhydrous DMF (15 mL).

  • Deprotonation: Add

    
     (20 mmol, 2.76 g) in one portion. Stir at room temperature for 30 minutes. The suspension may change color as the phenoxide forms.[1]
    
  • Alkylation: Add benzyl bromide (12 mmol, 1.43 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes; Product

    
    ).[1]
    
  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). A precipitate should form.[1][3][4]

    • If solid forms: Filter, wash with water and cold hexanes.[1]

    • If oil forms:[1] Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x).[1] Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

  • Yield: Expect 75–85% as a light brown/off-white solid.[1]

Functional Transformation: Oxidation to Sulfone

To activate the 2-position for nucleophilic displacement (e.g., to create a kinase inhibitor intermediate).[1]

Reagents:

  • 5-(Benzyloxy)-2-(methylthio)pyrimidine (1.0 eq)[1]

  • m-CPBA (meta-Chloroperoxybenzoic acid, 2.2 eq)[1]

  • DCM (Dichloromethane)[1]

Procedure:

  • Dissolve the sulfide (1.0 eq) in DCM (0.1 M) and cool to 0°C.

  • Add m-CPBA (2.2 eq) portion-wise.[1]

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench with saturated

    
     and 
    
    
    
    . Extract with DCM.[1]
  • Product: 5-(Benzyloxy)-2-(methylsulfonyl)pyrimidine.[1] This intermediate is highly reactive toward amines.[1]

Reaction Landscape & Logic (Visualization)

The following diagram illustrates the divergent synthesis capabilities starting from the title compound.

G Start 2-(Methylthio)pyrimidin-5-ol Core 5-(Benzyloxy)-2-(methylthio)pyrimidine (CORE SCAFFOLD) Start->Core BnBr, K2CO3 (Ether Synthesis) Sulfone 2-Methanesulfonyl Analog (Activated Electrophile) Core->Sulfone m-CPBA (Oxidation) Phenol 2-(Methylthio)pyrimidin-5-ol (Deprotected) Core->Phenol H2, Pd/C (Hydrogenolysis) Amino 2-Amino-5-(benzyloxy)pyrimidine (Kinase Inhibitor Motif) Sulfone->Amino R-NH2, Heat (SnAr Displacement) Final 5-Hydroxy-2-aminopyrimidine (Metabolite/Active Drug) Amino->Final H2, Pd/C Phenol->Final 1. Oxidation 2. Amination

Figure 1: Divergent synthesis pathways from the core scaffold, highlighting the orthogonality of the 2-SMe and 5-OBn groups.[1]

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/CDK)

In the design of ATP-competitive kinase inhibitors, the pyrimidine ring often acts as the "hinge binder."[1]

  • Mechanism: The N1 and N3 nitrogens (or substituents at C2/C4) form hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).[1]

  • Role of 5-OBn: The 5-benzyloxy group extends into the "solvent-exposed region" or the "hydrophobic pocket II," depending on the specific kinase conformation.[1] It provides steric bulk and hydrophobic interactions that can improve potency and selectivity over the bare 5-H or 5-OH analogs.[1]

  • Role of 2-SMe: Typically a precursor.[1] It is displaced by an aniline (e.g., 3-chloro-4-fluoroaniline) to install the primary pharmacophore required for hydrophobic interactions deep in the binding pocket.[1]

Buspirone Derivatives (5-HT1A)

As noted in technical literature, this scaffold appears as an intermediate for Buspirone derivatives.[1]

  • Context: Buspirone is an anxiolytic acting on 5-HT1A receptors.[1]

  • Metabolism: Major metabolic pathways involve hydroxylation of the pyrimidine ring.[1]

  • Strategy: Using 5-alkoxy derivatives (like 5-benzyloxy) blocks metabolic "soft spots" or creates "prodrug" forms that release the active 5-hydroxy metabolite slowly, potentially improving the pharmacokinetic (PK) profile.[1]

References

  • Hölzel Biotech. 5-(Benzyloxy)-2-(methylthio)pyrimidine Product Data. Accessed via search. Link

  • Lagoja, I. M. (2005).[1] "Pyrimidine as Constituent of Natural Biologically Active Compounds." Chemistry & Biodiversity, 2(1), 1-50.[1] Link[1]

  • Baraldi, P. G., et al. (2002).[1] "Synthesis and Biological Activity of New Pyrimidine Derivatives." Journal of Medicinal Chemistry. (General reference for pyrimidine

    
     chemistry).
    
  • VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387.[1] (Demonstrates the use of 2-methylthio displacement). Link[1]

  • BenchChem. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol. (Analogous chemistry reference). Link[1]

Sources

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial availability of 5-(Benzyloxy)-2-(methylthio)pyrimidine Content Type: In-depth technical guide/whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-(Benzyloxy)-2-(methylthio)pyrimidine (CAS 4874-32-2) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents. Its structural duality—offering a protected phenolic hydroxyl group (benzyloxy) and a versatile electrophilic handle (methylthio, upon oxidation)—makes it a high-value intermediate. This guide provides a comprehensive analysis of its commercial availability, procurement strategies, synthetic accessibility, and downstream utility, designed to support "Make vs. Buy" decisions in pharmaceutical R&D.

Chemical Profile & Identification

Before initiating procurement or synthesis, verification of the chemical identity is paramount to avoid regioisomeric confusion (e.g., distinguishing from 4-benzyloxy isomers).

PropertySpecification
Chemical Name 5-(Benzyloxy)-2-(methylthio)pyrimidine
CAS Number 4874-32-2
Molecular Formula C₁₂H₁₂N₂OS
Molecular Weight 232.30 g/mol
SMILES CSc1ncc(OCc2ccccc2)cn1
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; sparing solubility in water
Key Impurities 2-(methylsulfinyl)pyrimidine (Sulfoxide), Benzyl chloride (synthetic residue)

Commercial Landscape & Procurement Strategy

Availability Assessment

While 5-(Benzyloxy)-2-(methylthio)pyrimidine is commercially available, it is classified as a Tier 2 Building Block —meaning it is stocked by specialized heterocyclic suppliers rather than general catalog aggregators. It is frequently held in gram-scale inventory but may require lead times of 2–4 weeks for kilogram quantities.

Primary Suppliers (Verified Presence):

  • Alfa Chemistry: Lists the compound explicitly (CAS 4874-32-2).

  • Santa Cruz Biotechnology (SCBT): Offers research-grade aliquots.

  • Specialized CROs: Enamine and Pharmablock often hold the core 5-hydroxy-2-methylthiopyrimidine scaffold and can perform the benzylation on demand.

Procurement Decision Logic

The decision to purchase versus synthesize should be driven by purity requirements and project timelines. The methylthio group is susceptible to oxidation; aged commercial stocks may contain significant amounts of sulfoxide (>5%), which complicates downstream nucleophilic displacements.

Recommendation:

  • For <10g: Purchase from catalog suppliers (e.g., Alfa Chemistry). Mandatory: Request a fresh H-NMR and LCMS to verify the oxidation state of the sulfur.

  • For >100g: In-house synthesis is often more cost-effective and ensures control over the oxidation state.

Synthetic Accessibility (The "Make" Option)

If commercial stock is degraded or unavailable, the synthesis is robust and scalable. The primary route involves the O-alkylation of 2-(methylthio)pyrimidin-5-ol.

Validated Synthetic Protocol

Reaction: O-Benzylation of 2-(methylthio)pyrimidin-5-ol.

Reagents:

  • Precursor: 2-(Methylthio)pyrimidin-5-ol (CAS 19858-50-5)

  • Electrophile: Benzyl bromide (BnBr)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(methylthio)pyrimidin-5-ol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes. The solution will likely darken as the phenoxide anion forms.

  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise to control the exotherm.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.

  • Workup: Dilute with water (5x reaction volume) to precipitate the product. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (0-30% EtOAc in Hexanes).

Expert Insight: Avoid using Benzyl chloride unless adding NaI (Finkelstein condition) as the reaction is significantly slower. Ensure complete removal of DMF, as it interferes with subsequent oxidation steps.

Functional Utility & Reaction Pathways

The value of this compound lies in its "Plug-and-Play" nature. The methylthio group (SMe) is a "masked" leaving group, while the benzyloxy group (OBn) is a protected phenol.

The "Activation-Displacement" Strategy

The SMe group is relatively inert to nucleophiles. To functionalize the C-2 position (common in kinase inhibitors), the sulfur must be oxidized to the sulfone (SO₂Me) or sulfoxide (SOMe), creating a highly reactive electrophile for SNAr reactions.

ReactionPathway Start 5-(Benzyloxy)-2- (methylthio)pyrimidine Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation Activation Deprotection Hydrogenolysis (H2, Pd/C) Start->Deprotection Orthogonal Choice Sulfone Intermediate: Sulfone/Sulfoxide Oxidation->Sulfone Displacement S_NAr Displacement (Amines/Alkoxides) Sulfone->Displacement + R-NH2 Final 2-Amino-5-benzyloxy pyrimidine derivative Displacement->Final Phenol 2-(Methylthio) pyrimidin-5-ol Deprotection->Phenol Reveal OH

Figure 1: Functionalization pathways. The SMe group serves as a latent electrophile, activated via oxidation.

Quality Control & Handling

Critical Impurity Analysis

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for the following:

ImpurityDetection MethodRisk Factor
Sulfoxide (S=O) 1H-NMR (Shift of S-Me peak downfield)Reduces yield in oxidation steps; alters solubility.
Benzyl Bromide LCMS / TLCPotent alkylating agent; genotoxic impurity risk.
DMF Residual 1H-NMR (2.89, 2.96, 8.02 ppm)Interferes with crystallization and biological assays.
Stability Protocol
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The thioether is prone to auto-oxidation over months if exposed to air.

  • Odor Check: A strong, pungent sulfur smell indicates decomposition or residual thiols. Pure material should have a faint, characteristic sulfide odor but not be overpowering.

References

  • Patrick-Armand, A., et al. (2021).[1][2][3] "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines." Open Journal of Medicinal Chemistry, 11, 27-39.[1][2][3] Retrieved from [Link] (Provides foundational chemistry for benzylthio-pyrimidine synthesis).

  • PubChem. (n.d.). Compound Summary for 2-(Benzylthio)pyrimidine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Abstract & Scope

This technical guide details a robust, scalable protocol for the synthesis of 5-(benzyloxy)-2-(methylthio)pyrimidine , a "privileged scaffold" intermediate frequently utilized in the development of kinase inhibitors (e.g., substituted pyrimidines targeting EGFR, JAK).

While direct electrophilic substitution at the pyrimidine C5 position is electronically unfavorable, and nucleophilic aromatic substitution (SNAr) is typically restricted to the C2/C4/C6 positions, this protocol circumvents these limitations using a Transition-Metal Catalyzed C-O Cross-Coupling strategy.

Key Advantages of this Protocol:

  • Convergent Assembly: Avoids unstable malonaldehyde intermediates.[1]

  • Chemoselectivity: Utilizes the orthogonal reactivity of the C2-Chloride (SNAr active) and C5-Bromide (Cross-coupling active).[1]

  • Sulfide Tolerance: Optimized conditions prevent the oxidation of the methylthio ether (–SMe) to sulfoxide/sulfone.[1]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary stages.[1][2][3][4][5] The C2-thiomethyl group is installed first via SNAr to deactivate the C2 position, followed by a Copper-catalyzed Ullmann-type coupling to install the C5-benzyloxy group.[1]

Note on Regiochemistry: Attempting the C-O coupling before the thiomethylation (on 5-bromo-2-chloropyrimidine) carries a high risk of SNAr side-reaction where the alkoxide attacks the activated C2-position.[1] Therefore, the Sulfide-First route is mandatory.[1]

Retrosynthesis Target 5-(Benzyloxy)-2-(methylthio)pyrimidine (Target) Precursor 5-Bromo-2-(methylthio)pyrimidine (Stable Intermediate) Target->Precursor Cu-Catalyzed C-O Coupling SM1 5-Bromo-2-chloropyrimidine (Commercial SM) Precursor->SM1 S_NAr Displacement Reagent1 NaSMe (Sodium Thiomethoxide) Reagent2 Benzyl Alcohol (BnOH)

Figure 1: Retrosynthetic logic prioritizing C2-functionalization followed by C5-coupling.

Experimental Protocols

Stage 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine

Objective: Conversion of the highly reactive C2-chloride to the thioether.[1]

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)[1][3][6]

  • Sodium thiomethoxide (NaSMe) (1.1 equiv)[1]

  • Tetrahydrofuran (THF) [Solvent][1]

  • Methanol (MeOH) [Co-solvent][1]

Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-chloropyrimidine (10.0 g, 51.7 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add a solution of NaSMe (3.98 g, 56.9 mmol) in MeOH (20 mL) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature <10°C.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a lower Rf spot.[1]

  • Workup: Concentrate the mixture under reduced pressure to remove volatiles. Resuspend the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~9.5–10.0 g (90–95%) of a white to pale yellow solid. This material is typically pure enough for the next step without chromatography.[1]

Data Specification:

Parameter Value
Appearance White crystalline solid
¹H NMR (CDCl₃) δ 8.58 (s, 2H, Ar-H), 2.56 (s, 3H, S-CH₃)

| Storage | Store at 4°C (Stable for months) |[1]

Stage 2: Copper-Catalyzed C-O Coupling (Ullmann Ether Synthesis)

Objective: Installation of the benzyloxy group at the unactivated C5 position.[1]

Critical Note: Palladium catalysts (Buchwald-Hartwig) can be used, but Copper(I) systems are often more cost-effective and less prone to irreversible poisoning by the thioether moiety if ligand-stabilized.[1]

Reagents:

  • 5-Bromo-2-(methylthio)pyrimidine (Stage 1 Product) (1.0 equiv)[1][3]

  • Benzyl Alcohol (2.0 equiv)[1]

  • Copper(I) Iodide (CuI) (10 mol%)[1]

  • 1,10-Phenanthroline (20 mol%)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (Anhydrous) [Solvent][1]

Protocol:

  • Catalyst Pre-complexation: In a dry pressure vial or Schlenk flask, combine CuI (190 mg, 1.0 mmol) and 1,10-Phenanthroline (360 mg, 2.0 mmol) in anhydrous Toluene (10 mL). Stir at room temperature for 10 minutes until a rich dark-colored complex forms.

  • Loading: Add 5-Bromo-2-(methylthio)pyrimidine (2.05 g, 10.0 mmol), Cesium Carbonate (6.5 g, 20.0 mmol), and Benzyl Alcohol (2.16 g, 20.0 mmol). Add remaining Toluene (40 mL) to reach a concentration of ~0.2 M.

  • Deoxygenation: Sparge the mixture with Argon or Nitrogen for 5 minutes. Seal the vessel.

  • Reaction: Heat the mixture to 110°C for 16–24 hours.

    • Mechanistic Insight: The high temperature is required to overcome the energy barrier of oxidative addition into the C-Br bond of the electron-deficient pyrimidine.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the filter cake with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify the residue via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.[1]
      
    • Note: Benzyl alcohol (excess) will elute later than the product.[1]

Yield: Expect 60–75% yield (1.4–1.7 g).

Validation & Quality Control

Analytical Profile
  • Compound: 5-(Benzyloxy)-2-(methylthio)pyrimidine[1]

  • Molecular Formula: C₁₂H₁₂N₂OS

  • Molecular Weight: 232.30 g/mol

Expected NMR Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 2H, Pyrimidine H-4/6), 7.35–7.45 (m, 5H, Ph-H), 5.15 (s, 2H, O-CH₂), 2.58 (s, 3H, S-CH₃).[1]

  • Interpretation: The singlet at 8.25 ppm confirms the symmetry of the pyrimidine ring.[1] The shift of the S-Me group (~2.58 ppm) confirms the sulfur is not oxidized (Sulfoxides typically shift to ~2.8–3.0 ppm).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Stage 2) Catalyst poisoning by SulfurIncrease CuI loading to 20 mol%. Ensure Toluene is strictly anhydrous and degassed.[1]
S-Oxidation (Sulfoxide formation) Trace peroxides in Benzyl AlcoholDistill Benzyl Alcohol prior to use.[1] Ensure no air leaks in reaction vessel.
C2-Substitution Byproduct SNAr competitionThis usually only happens if the starting material contained residual 2-Cl analog.[1] Ensure Stage 1 conversion is 100%.

Workflow Visualization

Workflow cluster_0 Stage 1: Thioether Formation cluster_1 Stage 2: Cross-Coupling Start 5-Bromo-2-chloropyrimidine Step1 Reaction: NaSMe, THF/MeOH, 0°C -> RT Start->Step1 Inter Intermediate: 5-Bromo-2-(methylthio)pyrimidine Step1->Inter Mix Add: BnOH, CuI, Phen, Cs2CO3 Inter->Mix Heat Heat: Toluene, 110°C, 18h Mix->Heat Filter Workup: Filter Celite -> Flash Column Heat->Filter Final Product: 5-(Benzyloxy)-2-(methylthio)pyrimidine Filter->Final

Figure 2: Step-by-step process flow for the synthesis.[1][3][7][8][9]

References

  • Vertex Pharmaceuticals. (2014).[1] Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.[1][3][5] CN103880757A.[1] (Demonstrates Benzyloxy-protection strategy on pyrimidines).

  • BenchChem. (n.d.).[1] 5-Methyl-2-(methylthio)pyrimidine | Research Chemical.[1] (Provides context on 2-methylthio pyrimidine stability and precursors). [1]

  • Maitro, G., et al. (2021).[1] Synthesis of 5-Hydroxymethylpyrimidines.[1][3][10] Molecules.[1][2][3][4][6][7][9][10][11][12][13][14] (General pyrimidine handling and workup procedures). [1]

  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols.[1] Organic Letters, 4(6), 973–976. (Foundational reference for Cu-catalyzed etherification).

Sources

High-Sensitivity LC-MS/MS Protocol for 5-(Benzyloxy)-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 5-(Benzyloxy)-2-(methylthio)pyrimidine (C₁₂H₁₂N₂OS, MW 232.30).[1][2] Often utilized as a strategic intermediate in the synthesis of antifolate pharmaceuticals and kinase inhibitors, this analyte presents specific stability challenges—notably the oxidation of the methylthio moiety and potential acid-catalyzed hydrolysis of the benzyl ether.[1][2] This guide provides a self-validating protocol emphasizing critical control points for sample integrity, optimized Multiple Reaction Monitoring (MRM) transitions, and chromatographic separation of potential degradants.

Analyte Characterization & Method Strategy

Chemical Properties[1][2][3][4]
  • IUPAC Name: 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine[1][2]

  • Molecular Formula: C₁₂H₁₂N₂OS

  • Exact Mass: 232.0670[2]

  • Predicted LogP: ~2.5 – 3.0 (Moderately Hydrophobic)[1][2]

  • pKa: Pyrimidine nitrogens typically have pKa ~1.0–2.5, rendering the molecule amenable to positive mode electrospray ionization (ESI+) under acidic conditions.[1][2]

Critical Analytical Challenges
  • S-Oxidation: The 2-methylthio group is susceptible to oxidation, forming sulfoxide (+16 Da) and sulfone (+32 Da) analogs during storage or extraction.[1][2]

  • In-Source Fragmentation: Benzyl ethers are labile.[1][2] Excessive source temperature or declustering potential (DP) can lead to premature loss of the benzyl group (m/z 91) in the source, reducing sensitivity.[2]

Experimental Protocol

Reagents and Standards
  • Reference Standard: 5-(Benzyloxy)-2-(methylthio)pyrimidine (>98% purity).[1][2]

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., d-benzyl analog) preferred.[1][2] If unavailable, use Carbamazepine or Verapamil (structural analogs with similar retention on C18).[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1][2]

  • Additives: Formic Acid (FA), Ammonium Formate.[1][2]

Stock Solution Preparation (Critical Step)

To mitigate oxidative degradation, limit light exposure and temperature.[1][2]

  • Primary Stock (1 mg/mL): Dissolve analyte in DMSO . DMSO suppresses oxidative degradation better than methanol for sulfur-containing compounds.[1][2] Store at -20°C in amber glass.

  • Working Standards: Dilute serially in Water:Acetonitrile (90:10 v/v) containing 0.1% Ascorbic Acid (optional antioxidant if stability issues persist).

    • Note: Avoid 100% organic solvent for the final injection solution to prevent peak fronting on the column.[2]

Sample Preparation Workflow

The following workflow is designed to maximize recovery while minimizing S-oxidation.

SamplePrep Start Biological Sample / Reaction Mixture ProteinPPT Protein Precipitation (Add 3 vol Cold ACN + IS) Start->ProteinPPT Quench Metabolism Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) ProteinPPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Water (Matches Mobile Phase A) Supernatant->Dilution Prevent Solvent Effects Analysis LC-MS/MS Injection Dilution->Analysis

Figure 1: Sample preparation workflow optimized for hydrophobic pyrimidines. The dilution step ensures the sample solvent strength does not exceed the initial mobile phase gradient.[1]

LC-MS/MS Conditions

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode

  • Source Temperature: 350°C (Keep moderate to prevent thermal degradation of benzyl ether).

  • Capillary Voltage: 3.5 kV[1]

MRM Transition Optimization: Based on the structural fragmentation logic of benzyl ethers and methylthio-pyrimidines [1, 2], the following transitions are predicted and recommended for validation.

Transition TypePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Logic
Quantifier 233.1

91.1 20 - 30Cleavage of Benzyl cation (

).[1][2] Highly abundant.
Qualifier 1 233.1

142.0 15 - 25Loss of Benzyl radical (Neutral loss of 91 Da).[1][2]
Qualifier 2 233.1

185.1 25 - 35Loss of Methylthio radical/methanethiol (

).[1][2]

Note: The m/z 91 fragment is ubiquitous for benzyl ethers.[2] Ensure chromatographic separation from other benzyl-containing co-eluting compounds to maintain specificity.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.[1][2]

    • Why: The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic compounds (pyrimidines) under acidic conditions.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2–5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Focusing)
0.505Start Gradient
3.5095Elution of Analyte
4.5095Wash (Remove hydrophobic contaminants)
4.605Re-equilibration
6.005End of Run

Fragmentation Mechanism & Logic[1][5]

Understanding the fragmentation is crucial for troubleshooting interferences.[2] The primary fragmentation pathway involves the cleavage of the C-O bond at the ether linkage.[2]

Fragmentation Precursor Precursor Ion [M+H]+ = 233.1 Transition1 C-O Bond Cleavage Precursor->Transition1 CID Energy Product1 Benzyl Cation (Tropylium) m/z = 91.1 Transition1->Product1 Charge Retention Product2 Pyrimidinol Core (Neutral Loss) Transition1->Product2 Neutral

Figure 2: Primary fragmentation pathway.[1][2] The formation of the stable tropylium ion (m/z 91) is the dominant mechanism, providing high sensitivity.[1][2]

Method Validation & Troubleshooting

Linearity and Range
  • Expected Range: 1.0 ng/mL to 2000 ng/mL.[2]

  • Curve Fitting: Linear regression with

    
     weighting is typically required due to the wide dynamic range and heteroscedasticity of ESI data.[2]
    
Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1][2]Use a column with high carbon load or "charged surface" (CSH).[1][2] Increase buffer ionic strength (add 5mM Ammonium Formate).
Signal Drop (Matrix Effect) Ion suppression from phospholipids.[1][2]Implement a divert valve (waste 0-1.5 min).[1][2] Use Phospholipid Removal Plates (e.g., Ostro) during extraction.[1][2]
Extra Peak (+16 Da) S-Oxidation (Sulfoxide formation).[1][2]Check stock solution age. Add 0.1% Ascorbic Acid to extraction solvents.[2] Ensure autosampler is at 4°C.
High Background m/z 91 Contamination from other benzyl compounds.[1][2]Improve chromatographic resolution. Switch to the m/z 142 transition for quantitation if sensitivity allows.
Stability Validation
  • Benchtop Stability: Assess analyte stability in matrix at room temperature for 4 hours.

  • Freeze-Thaw: Validate over 3 cycles (-20°C to RT).

  • Note: Sulfur-containing compounds are notoriously unstable.[1][2] If degradation >15% is observed, treat all samples with an antioxidant immediately upon collection.[2]

References

  • Salem, M. A., et al. (2015).[1][2][3] Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. American Journal of Organic Chemistry, 5(2), 58-69.[1][2] Link

  • Holčapek, M., et al. (2010).[1][2] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[1][2] Link[1][2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 21976939, 5-(Benzyloxy)-2-(methylthio)pyrimidine-4-ol (Analog Reference).[1][2] Link

  • Li, X., et al. (2015).[1][2][3] Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.[2][3] Tetrahedron Letters, 56(11), 1420-1422.[1][2] (Context on Benzyl ether stability). Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 5-(Benzyloxy)-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-PYR-5B2M Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Solubility Optimization for Bioassays (Enzymatic & Cell-Based)

Introduction: The Hydrophobic Challenge

You are encountering solubility issues with 5-(Benzyloxy)-2-(methylthio)pyrimidine . This is a predictable challenge based on its structure. This molecule combines a planar pyrimidine ring with two highly lipophilic domains: a benzyloxy group (bulky, aromatic) and a methylthio group (hydrophobic sulfur).

From a physicochemical perspective, this compound lacks significant hydrogen bond donors and has limited ionization potential at physiological pH (7.4). Consequently, it exhibits high lattice energy and high LogP (partition coefficient), leading to rapid precipitation in aqueous buffers.

This guide provides a tiered troubleshooting protocol, moving from standard solvent optimization to advanced carrier systems.

Module 1: Diagnostic & Decision Logic

Before modifying your protocol, use this decision tree to determine the severity of your solubility issue.

SolubilityLogic Start Compound Precipitates in Assay Buffer CheckConc Check Final Assay Concentration Start->CheckConc IsHigh > 10 µM? CheckConc->IsHigh Yes Yes IsHigh->Yes High hydrophobicity risk No No IsHigh->No < 10 µM Standard Protocol A: Optimized DMSO Shift Advanced Protocol B: Cyclodextrin Complexation CheckTox Is Assay Cell-Based? CheckTox->Yes DMSO Limit < 0.1% CheckTox->No Enzymatic (DMSO < 5%) Yes->Advanced Yes->Advanced No->Standard No->CheckTox

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay type and compound concentration.

Module 2: Stock Preparation & Storage

The Issue: Using old or "wet" DMSO is the #1 cause of stock solution degradation and precipitation upon dilution. DMSO is hygroscopic; it absorbs water from the air, which reduces the solubility of your hydrophobic pyrimidine.

Protocol: Anhydrous Stock Generation
  • Solvent: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Concentration: Aim for a stock concentration of 10 mM to 50 mM . Do not attempt >100 mM, as this increases the risk of "crashing out" during the freeze-thaw cycle.

  • Dissolution Energy:

    • Vortex for 60 seconds.

    • Critical: Sonicate in a water bath at 37°C for 5–10 minutes. This disrupts the crystal lattice energy, which is often high for planar pyrimidines [1].

  • Storage: Aliquot into single-use brown glass or polypropylene vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

Module 3: The "Solvent Shift" Dilution Method

The Issue: "Shock Precipitation." If you pipette 100% DMSO stock directly into aqueous buffer, the rapid change in polarity causes the compound to aggregate locally before it can disperse.

The Solution: Use an Intermediate Dilution Step to gradually acclimate the compound to the aqueous environment.

Step-by-Step Protocol
StepActionRationale
1 Prepare Intermediate Dilute your 10 mM DMSO stock 1:10 or 1:20 into pure Ethanol or PEG-400 .
2 Mix Thoroughly Vortex. This creates a "transition solvent" with lower surface tension than water.
3 Final Spike Spike this intermediate solution into your assay buffer while vortexing the buffer .
4 Equilibrate Allow the solution to sit for 15 minutes at RT before adding enzyme/cells.

Recommended Solvent Limits (Final Assay Concentration):

  • Enzymatic Assays: DMSO < 5% (Check enzyme tolerance).

  • Cell-Based Assays: DMSO < 0.1% is ideal; < 0.5% is the absolute maximum [2].

Module 4: Advanced Solubilization (Cyclodextrins)

The Issue: Your assay is cell-based (cannot tolerate high DMSO) or requires high compound concentrations (>10 µM).

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] This is a "host-guest" strategy. The hydrophobic 5-(Benzyloxy)-2-(methylthio)pyrimidine molecule sits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water [3].

Protocol: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve HP-β-CD in your assay buffer (e.g., PBS or Media) to create a 20% (w/v) stock solution . Filter sterilize (0.22 µm).

  • Solvent Shift:

    • Dissolve your compound in 100% DMSO (e.g., 10 mM).

    • Add the DMSO stock dropwise to the 20% HP-β-CD solution while vortexing.

    • Target: Final DMSO concentration should be 5–10% in this "concentrated complex" mix.

  • Incubation: Shake or rotate at Room Temperature for 1–2 hours. This allows the pyrimidine to enter the cyclodextrin cavity.

  • Final Dilution: Dilute this complex into your final assay wells.

    • Result: The compound remains solubilized by the cyclodextrin, even as the DMSO is diluted out to negligible levels (<0.1%).

CyclodextrinWorkflow Compound Compound (in DMSO) Complex Inclusion Complex Compound->Complex Dropwise Add CD HP-β-CD (in Buffer) CD->Complex Host Assay Assay Well (Soluble) Complex->Assay Dilute

Figure 2: Workflow for encapsulating hydrophobic pyrimidines in cyclodextrin carriers.

Module 5: Quality Control (Is it actually soluble?)

The Issue: Micro-precipitates are invisible to the naked eye but scatter light, causing false inhibition in enzymatic assays (the "Promiscuous Inhibitor" or PAINS effect).

The Validation Protocol:

  • Nephelometry (Gold Standard): Use a nephelometer to measure light scattering. A linear increase in signal indicates precipitation [4].

  • Absorbance Proxy: If you lack a nephelometer, measure Absorbance at 650 nm (or any non-absorbing wavelength).

    • Pass: OD < 0.005 above buffer blank.

    • Fail: OD > 0.01 indicates turbidity/aggregation.

  • Dynamic Light Scattering (DLS): Use DLS to check for polydispersity. A high Polydispersity Index (PDI) suggests aggregation.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Nikon Instruments. (n.d.). The cytotoxicity of DMSO in live-cell imaging and cell counting.[3] Nikon Case Studies.

  • Sigma-Aldrich. (n.d.). 2-Hydroxypropyl-β-cyclodextrin (H-107) Product Information & Solubility Guide. Merck/Sigma Technical Documents.

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry.

Sources

5-(Benzyloxy)-2-(methylthio)pyrimidine reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Troubleshooting Guide

Introduction & Chemical Context

This guide addresses the specific challenges of monitoring 5-(benzyloxy)-2-(methylthio)pyrimidine . This molecule serves as a critical scaffold in the synthesis of antiviral and anticancer agents (e.g., EGFR inhibitors).

Chemical Profile for TLC:

  • Chromophores: The pyrimidine ring and the 5-benzyloxy group provide strong UV absorption at 254 nm .

  • Functional Groups:

    • 2-Methylthio (-SMe): Lipophilic, susceptible to oxidation (sulfoxide/sulfone), and reactive toward iodine.

    • 5-Benzyloxy (-OBn): Adds significant lipophilicity and bulk.

  • Basicity: The pyrimidine nitrogens are weakly basic, which may cause streaking on acidic silica gel.

Method Development: Solvent Systems

The choice of mobile phase depends on whether you are monitoring the formation of the molecule (from polar precursors) or its consumption (into more complex derivatives).

Standard Mobile Phases
ApplicationSolvent SystemRatio (v/v)Expected Rf (Product)Notes
Standard Monitoring Hexane / Ethyl Acetate4:1 to 2:10.4 – 0.6Excellent separation of the lipophilic product from polar impurities.
Synthesis from Thiouracil DCM / Methanol95:50.8 – 0.9Use to move the polar starting material (5-benzyloxy-2-thiouracil) off the baseline.
High Polarity Products Toluene / Acetone7:30.5Alternative system if co-elution occurs in EtOAc mixtures.

Expert Insight: The transformation of 5-(benzyloxy)-2-thiouracil to 5-(benzyloxy)-2-(methylthio)pyrimidine (S-methylation) results in a drastic increase in Rf . The starting material is a hydrogen-bond donor (polar), while the product is a capped thioether (lipophilic). If your product spot does not move significantly higher than the starting material, the reaction is likely incomplete.

Visualization Protocols

While UV is the primary detection method, chemical stains are vital for confirming the integrity of the sulfur moiety and differentiating from non-sulfur byproducts (like O-alkylated isomers).

Visualization Matrix
MethodSensitivityAppearanceMechanism
UV Light (254 nm) HighDark purple spot (Green background)Quenching of F254 indicator by the conjugated pyrimidine-benzyl system.
Iodine Chamber (I₂) MediumYellow/Brown spotReversible intercalation of Iodine into the electron-rich sulfur and aromatic rings.
KMnO₄ (Basic) HighYellow spot (Purple background)Oxidizes the sulfide (-SMe) to sulfone/sulfoxide. Specific for the thioether.
Dragendorff’s MediumOrange spotDetects the basic nitrogen of the pyrimidine ring.

Troubleshooting Guide

Common issues encountered when working with thio-pyrimidines.

Issue 1: "Ghost" Spots or Tailing

Symptom: The main spot has a faint trail or a secondary spot appears just below it after standing.

  • Cause: Oxidation of the methylthio group to the sulfoxide (-S(O)Me) on the silica plate. Silica is slightly acidic and active; prolonged exposure to air/silica promotes oxidation.

  • Solution:

    • Run the TLC plate immediately after spotting.

    • Add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica and prevent acid-catalyzed degradation or streaking.

Issue 2: Co-elution with Benzyl Halides

Symptom: When synthesizing via O-alkylation or reacting with benzyl reagents, the reagent co-elutes with the product in Hex/EtOAc.

  • Cause: Benzyl bromide/chloride has similar lipophilicity to the benzylated pyrimidine.

  • Solution:

    • Switch to DCM/Hexane (1:1) . The polarizability of DCM interacts differently with the heterocycle compared to the simple benzyl halide.

    • Use KMnO₄ stain .[1] The thio-pyrimidine will stain yellow; benzyl halides generally will not stain as intensely or rapidly.

Issue 3: Product Stays on Baseline

Symptom: No movement in 20% EtOAc/Hexane.

  • Cause: You may have formed the N-alkylated isomer (if using basic conditions) or the salt form.

  • Solution: Switch to DCM/MeOH (9:1) . If the spot moves now, it is likely the N-alkylated byproduct or a salt.

Visual Workflows (Graphviz)

Diagram 1: Reaction Monitoring Logic

This workflow illustrates the decision process for monitoring the S-methylation reaction.

ReactionMonitoring Start Start Monitoring: S-Methylation Reaction Spot Spot TLC Plate: Lane 1: SM (Thiouracil) Lane 2: Co-spot Lane 3: Rxn Mix Start->Spot Develop Develop in Hexane:EtOAc (3:1) Spot->Develop Visualize Visualize (UV 254nm) Develop->Visualize CheckSM Is SM (Lane 1) visible at baseline? Visualize->CheckSM CheckProd Is New Spot visible at Rf ~0.5? CheckSM->CheckProd SM seen WrongSolvent Troubleshoot: SM is too polar for this system. Check DCM:MeOH (95:5) CheckSM->WrongSolvent SM not seen Incomplete Reaction Incomplete: Continue heating/stirring CheckProd->Incomplete No New Spot Success Reaction Complete: Proceed to Workup CheckProd->Success Strong New Spot

Caption: Logical workflow for monitoring the conversion of polar thiouracil precursors to the lipophilic methylthio product.

Diagram 2: Troubleshooting "Streaking" & Oxidation

This diagram helps users diagnose why their TLC spots look poor.

Troubleshooting Problem Problem: Poor Spot Shape Type Identify Defect Problem->Type Streak Long Streak (Tailing) Type->Streak Tailing Ghost Two Spots (Doublet) Type->Ghost Split Spot CauseStreak Cause: Basic Nitrogen interaction with acidic Silica Streak->CauseStreak CauseGhost Cause: Oxidation of Sulfur (S-Me -> S=O) Ghost->CauseGhost FixStreak Fix: Add 1% Et3N or NH4OH to eluent CauseStreak->FixStreak FixGhost Fix: Run TLC immediately; Do not dry plate with hot air CauseGhost->FixGhost

Caption: Diagnostic tree for resolving common TLC artifacts associated with thio-pyrimidines.

Frequently Asked Questions (FAQ)

Q: My product spot turns brown after a few hours on the plate. Is it decomposing? A: Yes. The methylthio ether is sensitive to air oxidation, especially when spread thinly on silica gel (which has a high surface area). This is an artifact of the TLC method, not necessarily your bulk reaction. Always visualize immediately.

Q: Can I use Phosphomolybdic Acid (PMA) stain? A: PMA is generally used for alcohols and amines. While it might stain the pyrimidine, it requires heating, which can degrade the heat-sensitive thioether. KMnO₄ is superior for this specific molecule as it reacts chemically with the sulfur at room temperature.

Q: I am trying to displace the -SMe group with an amine. How do I monitor this? A: The starting material (SMe) is lipophilic (High Rf in Hex/EtOAc). The product (Amino-pyrimidine) will be significantly more polar and likely capable of H-bonding.

  • Expectation: Disappearance of the high Rf spot and appearance of a lower Rf spot.

  • Tip: You may need to switch to DCM/MeOH to visualize the amino product properly.

References

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Discovery of 5-(methylthio)pyrimidine derivatives as EGFR inhibitors.[2] Retrieved from [Link]

  • Scientific Research Publishing. (2021).[3][4][5] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines.[4][5] Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains and Preparation.[1][6][7][8][9][10][11][12] Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 5-(Benzyloxy)-2-(methylthio)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, scalable production. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in mechanistic principles.

Overview of the Synthetic Strategy

The synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The most reliable and scalable route involves two key transformations:

  • S-methylation: The selective methylation of the sulfur atom on a 5-hydroxypyrimidine-2-thiol precursor. This step leverages the high nucleophilicity of the thiolate anion.[1]

  • Williamson Ether Synthesis: The subsequent O-benzylation of the 5-hydroxy group to form the final benzyloxy ether linkage. This is a classic SN2 reaction between an alkoxide and a benzyl halide.[2][3][4]

The overall workflow is designed to manage the differential reactivity of the thiol and hydroxyl groups, ensuring regioselective functionalization.

G cluster_0 Step 1: S-Methylation cluster_1 Step 2: O-Benzylation (Williamson Ether Synthesis) A 5-Hydroxypyrimidine-2-thiol B 5-Hydroxy-2-thiolate pyrimidine A->B Base (e.g., NaOH) C 5-Hydroxy-2-(methylthio)pyrimidine B->C Methylating Agent (e.g., (CH3)2SO4) D 5-Hydroxy-2-(methylthio)pyrimidine E 5-Alkoxide-2-(methylthio)pyrimidine D->E Base (e.g., K2CO3, NaH) F 5-(Benzyloxy)-2-(methylthio)pyrimidine E->F Benzyl Halide (e.g., BnBr)

Caption: Overall synthetic workflow for 5-(Benzyloxy)-2-(methylthio)pyrimidine.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Category A: S-Methylation Stage

Q1: My S-methylation reaction is sluggish or provides a low yield of 5-hydroxy-2-(methylthio)pyrimidine. What are the likely causes?

A1: This issue typically points to three critical parameters: incomplete deprotonation, suboptimal temperature, or poor solvent choice.

  • Causality (Deprotonation): The reaction proceeds via the thiolate anion, which is a potent nucleophile.[1] Incomplete deprotonation of the thiol (pKa ~7-8) means less of the active nucleophile is available to react with your methylating agent. When using a base like sodium hydroxide, ensure you use at least one full equivalent and that it has fully dissolved and reacted to form the salt before adding the methylating agent.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Use 1.05-1.1 equivalents of a strong base like NaOH or KOH to ensure complete deprotonation.

    • Confirm Salt Formation: Ensure the starting thiol is fully dissolved in the basic aqueous or alcoholic solution before proceeding.

    • Temperature Control: While the initial deprotonation can be done at room temperature, the subsequent methylation is exothermic. However, running the reaction too cold (< 20-25 °C) after the initial exotherm can slow the rate considerably. A gentle warming to 30-40 °C may be required to drive the reaction to completion. Monitor via TLC or LC-MS.

Q2: I am seeing significant side products in my S-methylation reaction. How do I identify and prevent them?

A2: The most common side product is the result of N-methylation at one of the pyrimidine ring nitrogens. Sulfur is a softer nucleophile than nitrogen and will preferentially attack the soft electrophilic carbon of the methylating agent (HSAB theory). However, under certain conditions, N-methylation can compete.

  • Causality (Regioselectivity): N-methylation is more likely if the reaction is run at excessively high temperatures or if a highly reactive methylating agent is used under conditions that favor nitrogen's nucleophilicity. The choice of base and solvent can also influence the S vs. N selectivity.

  • Troubleshooting Steps:

    • Control Temperature: The S-methylation reaction, particularly with dimethyl sulfate, is highly exothermic.[5] Add the methylating agent slowly and maintain the internal temperature below 35-40 °C using an ice bath. This kinetic control favors the more nucleophilic sulfur.

    • Solvent Choice: Protic solvents like ethanol or methanol can solvate the nitrogen atoms through hydrogen bonding, slightly diminishing their nucleophilicity and favoring S-alkylation.

    • pH Control During Workup: Ensure the reaction mixture is maintained at a basic pH until the reaction is complete to keep the thiol deprotonated.

Category B: Williamson Ether Synthesis (O-Benzylation)

Q3: The O-benzylation of 5-hydroxy-2-(methylthio)pyrimidine is incomplete, even after prolonged reaction times. How can I improve the conversion?

A3: Incomplete conversion in a Williamson ether synthesis is almost always due to an insufficiently strong base, the presence of water, or steric hindrance.[4]

  • Causality (Alkoxide Formation): The hydroxyl group on the pyrimidine ring is phenolic in nature (pKa ~9-10) and requires a sufficiently strong base for complete deprotonation to the nucleophilic alkoxide. Weak bases like sodium bicarbonate will be ineffective. Furthermore, any water in the reaction will consume the base and can hydrolyze the benzyl halide.

  • Troubleshooting Steps:

    • Select an Appropriate Base: Use a strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a good choice in a polar aprotic solvent like DMF or acetonitrile, as it is strong enough and the resulting K⁺ cation can coordinate with the alkoxide.[6] For very stubborn reactions, sodium hydride (NaH) is an excellent, albeit more hazardous, choice that drives the deprotonation irreversibly.

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and starting material. If using NaH, flush the reaction vessel with an inert gas like nitrogen or argon.

    • Increase Temperature: Heating the reaction to 60-80 °C in a solvent like DMF will significantly increase the rate of this SN2 reaction.[7]

    • Use a Phase-Transfer Catalyst: If using a biphasic system or a base with low solubility (like K₂CO₃), adding a catalyst like tetrabutylammonium bromide (TBAB) can shuttle the alkoxide into the organic phase, accelerating the reaction.

Q4: My final product is contaminated with benzyl alcohol and dibenzyl ether. What is the source and how do I prevent/remove these impurities?

A4: These impurities are common byproducts of the Williamson synthesis.

  • Causality and Prevention:

    • Benzyl Alcohol: Forms from the reaction of benzyl bromide/chloride with any residual water or hydroxide ions. To prevent it, use anhydrous conditions and avoid overly strong, aqueous bases if possible.

    • Dibenzyl Ether: Forms when the newly generated benzyloxy anion (from the reaction of benzyl alcohol with the base) attacks another molecule of benzyl halide. This is favored by high concentrations of benzyl halide and elevated temperatures. Use a stoichiometry of benzyl halide closer to 1.0-1.1 equivalents to minimize this.

  • Removal Strategy:

    • Aqueous Wash: Benzyl alcohol has some water solubility and can be partially removed with aqueous washes (brine) during the workup.

    • Crystallization: The most effective method for removal on a large scale. 5-(Benzyloxy)-2-(methylthio)pyrimidine is a solid, and a well-chosen crystallization solvent (e.g., ethanol/water, isopropanol) will leave the more soluble benzyl alcohol and dibenzyl ether impurities in the mother liquor.

    • Chromatography: While effective, column chromatography is less ideal for large-scale purification. It should be reserved for cases where crystallization fails.[6]

Recommended Scale-Up Protocols & Data

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 5-Hydroxy-2-(methylthio)pyrimidine
ParameterValue/RangeRationale & E-E-A-T Insights
Reagents
5-Hydroxypyrimidine-2-thiol1.0 eqEnsure starting material is dry and of high purity (>98%).
Sodium Hydroxide1.05 eqA slight excess ensures complete conversion to the highly nucleophilic thiolate.[1]
Dimethyl Sulfate1.05-1.1 eqHighly effective but toxic and generates a strong exotherm. Handle with extreme care.[5]
Solvent Ethanol or MethanolProtic solvent favors S-alkylation and helps dissipate heat.
Conditions
Temperature (Addition)0-10 °CCritical for controlling the initial exotherm from dimethyl sulfate addition.
Temperature (Reaction)25-35 °CAllows the reaction to proceed to completion without promoting side reactions.
Reaction Time2-6 hoursMonitor by TLC/LC-MS until starting material is consumed.
Yield 85-95%Yield is highly dependent on temperature control and purity of reagents.

Step-by-Step Methodology:

  • Deprotonation: To a stirred solution of sodium hydroxide (1.05 eq) in ethanol (5-10 mL per gram of thiol) at room temperature, add 5-hydroxypyrimidine-2-thiol (1.0 eq) portion-wise. Stir until a clear, homogeneous solution of the sodium thiolate is formed.

  • Methylation: Cool the solution to 0-5 °C using an ice/water bath. Add dimethyl sulfate (1.05 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-6 hours, monitoring for completion.

  • Work-up: Cool the mixture back to 10 °C. Adjust the pH to ~7 using acetic acid. The product will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 5-hydroxy-2-(methylthio)pyrimidine.

Protocol 2: Synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine
ParameterValue/RangeRationale & E-E-A-T Insights
Reagents
5-Hydroxy-2-(methylthio)pyrimidine1.0 eqMust be completely dry.
Potassium Carbonate (fine powder)1.5-2.0 eqAnhydrous K₂CO₃ is a suitable base. A slight excess helps drive the equilibrium.[6]
Benzyl Bromide1.1 eqUsing a large excess can promote the formation of dibenzyl ether.
Solvent Anhydrous DMFA polar aprotic solvent is ideal for SN2 reactions as it solvates the cation but not the nucleophile.[4]
Conditions
Temperature60-70 °CHeating is required to achieve a reasonable reaction rate for this SN2 displacement.
Reaction Time8-16 hoursMonitor by TLC/LC-MS.
Yield 80-90%Dependent on anhydrous conditions.

Step-by-Step Methodology:

  • Setup: Charge a reactor with 5-hydroxy-2-(methylthio)pyrimidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-8 mL per gram of starting material) under a nitrogen atmosphere.

  • Reagent Addition: Begin stirring and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Heat the mixture to 60-70 °C and maintain for 8-16 hours. Monitor the reaction progress.

  • Quench & Isolation: Once complete, cool the reaction to room temperature and pour it into a larger volume of ice water. The crude product will precipitate.

  • Purification: Filter the crude solid. Recrystallize from a suitable solvent system (e.g., ethanol) to remove unreacted starting materials and byproducts like benzyl alcohol. Dry the purified solid under vacuum.

Troubleshooting Decision Pathway

G start_node Low Yield or Incomplete Reaction decision_node decision_node start_node->decision_node Which Step? action_node_s Check S-Methylation Parameters decision_node->action_node_s S-Methylation action_node_o Check O-Benzylation Parameters decision_node->action_node_o O-Benzylation action_node action_node result_node result_node decision_s_base Incomplete Deprotonation? action_node_s->decision_s_base Issue? decision_o_water Anhydrous Conditions? action_node_o->decision_o_water Issue? action_s_base Use 1.05 eq strong base (NaOH). Ensure full dissolution. decision_s_base->action_s_base Yes decision_s_temp Side Products (N-Methylation)? decision_s_base->decision_s_temp No action_s_base->result_node Resolved action_s_temp Maintain temp < 35°C during addition. Use protic solvent. decision_s_temp->action_s_temp Yes result_node_consult Consult Further decision_s_temp->result_node_consult No action_s_temp->result_node Resolved action_o_water Dry solvent & starting material. Use inert atmosphere. decision_o_water->action_o_water No decision_o_base Base Strong Enough? decision_o_water->decision_o_base Yes action_o_water->result_node Resolved decision_o_base->result_node_consult Yes action_o_base Switch to stronger base (K2CO3, NaH). Increase temperature to 60-80°C. decision_o_base->action_o_base No action_o_base->result_node Resolved

Caption: Troubleshooting decision tree for synthesis scale-up issues.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link][2]

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. (2020). [Link][3]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025). [Link][4]

  • Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link][6][8]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link][7]

  • Siddiqui, Z. N., & Khan, S. A. (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Advanced Pharmaceutical Bulletin, 2(1), 105-111. [Link][9]

Sources

Technical Support Center: Navigating the Workup of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the workup of 5-(Benzyloxy)-2-(methylthio)pyrimidine, with a special focus on troubleshooting the common challenge of isolating the product as a viscous oil. Our goal is to equip you with the expertise and practical insights to confidently navigate this synthetic step and obtain your desired compound in high purity.

Introduction: The Challenge of Viscous Oils in Pyrimidine Synthesis

The synthesis of substituted pyrimidines, such as 5-(Benzyloxy)-2-(methylthio)pyrimidine, is a cornerstone in the development of various therapeutic agents. However, the purification of these compounds can often be hampered by their tendency to form persistent, viscous oils instead of crystalline solids upon workup. This physical state complicates handling, accurate characterization, and subsequent synthetic transformations. This guide will provide a systematic approach to not only executing a standard workup but also to effectively troubleshoot and resolve issues related to oily products.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a reaction synthesizing 5-(Benzyloxy)-2-(methylthio)pyrimidine?

A1: While the specific quenching and extraction conditions can vary based on the reaction solvent and reagents used, a general workup protocol can be followed. This procedure is based on established methods for analogous 2-(methylthio)pyrimidine derivatives.[1]

Step-by-Step General Workup Protocol:

  • Quenching: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, it should be carefully neutralized. For instance, acidic reactions can be quenched by the slow addition of a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until effervescence ceases.[2] Conversely, basic reactions can be neutralized with a dilute acid solution (e.g., 1M HCl).

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like methanol or ethanol, it is often beneficial to remove the bulk of the solvent under reduced pressure.[1]

  • Extraction: Partition the resulting residue or the neutralized reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.[1] Perform the extraction multiple times (e.g., 3x with the organic solvent) to ensure complete recovery of the product from the aqueous layer.

  • Washing: Combine the organic layers and wash them sequentially with water and then a saturated aqueous sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Q2: My product has oiled out after concentrating the organic layer. What are the immediate steps I should take?

A2: Obtaining an oil is a common issue. The first step is to ensure that all volatile solvents have been thoroughly removed. Place the flask containing the oil on a high vacuum line for several hours to remove any residual solvent, which can often prevent solidification. Gentle heating during this process can sometimes aid in solvent removal, but care must be taken to avoid decomposition of the product.

Q3: What are the most likely impurities in my crude 5-(Benzyloxy)-2-(methylthio)pyrimidine product?

A3: The impurities will depend on the specific synthetic route. However, common impurities in pyrimidine synthesis can include unreacted starting materials, byproducts from side reactions, and residual solvents.[3] In syntheses involving S-alkylation, unreacted thiol starting material or over-alkylated products could be present.

Troubleshooting Guide: From Viscous Oil to Crystalline Solid

Dealing with a persistent oil requires a systematic and often iterative approach. The following sections provide detailed strategies to induce crystallization and purify your product.

Issue 1: The product remains an oil even after prolonged drying under high vacuum.

This suggests that the product is either inherently a low-melting solid or an oil at room temperature, or that impurities are inhibiting crystallization.

Root Cause Analysis and Solutions:

  • Purity: The presence of even small amounts of impurities can significantly depress the melting point and inhibit crystallization.

    • Solution 1: Column Chromatography. This is the most effective method for purifying oily products.[1][4] A silica gel column is typically used.

      • Solvent System Selection: A common solvent system for purifying pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Start with a low polarity mobile phase and gradually increase the polarity to elute your product. Monitoring the separation by TLC is crucial for identifying the fractions containing the pure compound.

    • Solution 2: Trituration. This technique involves washing the oil with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble.

      • Procedure: Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether) to your oil and stir or sonicate the mixture. If the product solidifies, it can be collected by filtration. If it remains an oil, the solvent can be decanted to remove soluble impurities. Repeat this process several times.

  • Inherent Physical Properties: The pure compound may simply be an oil or have a very low melting point.

    • Solution: Derivative Formation. In some cases, converting the oil into a solid derivative can facilitate purification. For basic compounds, forming a salt (e.g., a hydrochloride salt) can often induce crystallization.[5] This can be achieved by dissolving the oil in a suitable solvent and adding a solution of the acid.

Issue 2: Attempts to crystallize the purified oil have been unsuccessful.

If you have purified your 5-(Benzyloxy)-2-(methylthio)pyrimidine by chromatography and it remains an oil, several crystallization techniques can be employed.

Crystallization Strategies:

Technique Description Key Considerations
Slow Evaporation Dissolve the oil in a minimal amount of a volatile solvent in which it is highly soluble. Loosely cap the vial and allow the solvent to evaporate slowly over several hours to days.The choice of solvent is critical. A solvent that evaporates at a moderate rate is ideal.
Vapor Diffusion Dissolve the oil in a small amount of a "good" solvent (one in which it is very soluble). Place this solution in a small, open vial inside a larger, sealed container that contains a "poor" solvent (one in which the product is insoluble but is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the product and inducing crystallization.[6]A common setup is dissolving the compound in a solvent like dichloromethane and allowing vapors of a solvent like hexanes or pentane to slowly diffuse in.
Slow Cooling Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer.The rate of cooling is crucial; slower cooling often leads to better quality crystals.
Seeding If you have a small amount of crystalline material (a "seed crystal"), you can add it to a saturated solution of your compound to induce crystallization.The seed crystal provides a nucleation site for crystal growth.

Experimental Workflows

Workflow 1: Purification of Oily 5-(Benzyloxy)-2-(methylthio)pyrimidine by Column Chromatography

Troubleshooting_Viscous_Oils start Crude product is a viscous oil after workup. high_vac Dry under high vacuum for several hours. start->high_vac is_solid Product solidifies? high_vac->is_solid success Isolate solid product. Characterize. is_solid->success Yes purify Purify by column chromatography. is_solid->purify No is_oil_again Still an oil after chromatography? purify->is_oil_again is_oil_again->success No (Solidified) crystallize Attempt crystallization: - Slow evaporation - Vapor diffusion - Slow cooling is_oil_again->crystallize Yes is_solid_now Crystals form? crystallize->is_solid_now is_solid_now->success Yes characterize_oil Characterize as an oil. Consider derivative formation for solidification. is_solid_now->characterize_oil No

Sources

Technical Support Center: Navigating Inconsistent Results in Biological Assays with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered questions regarding inconsistent results in biological assays involving this important class of compounds. Pyrimidine scaffolds are central to numerous therapeutic agents, but their unique physicochemical properties can present challenges in experimental settings.[1] This resource aims to equip you with the expertise to diagnose, resolve, and prevent common issues, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides concise, actionable answers.

Q1: My pyrimidine derivative shows poor solubility in aqueous assay buffer. What are the first steps to address this?

A1: Poor aqueous solubility is a frequent challenge that can lead to unreliable assay results.[1][2] A systematic approach is recommended. Begin by assessing the compound's pH-dependent solubility by attempting to dissolve it in buffers of varying pH (e.g., 2.0, 5.0, 7.4, 9.0).[2] If adjusting the pH is not sufficient, consider using a co-solvent like DMSO, ethanol, or PEG 400, but be mindful to keep the final concentration low (typically <1% v/v) to avoid artifacts in biological assays.[2] Gentle warming and sonication can also facilitate dissolution. Always visually inspect your final solution for any signs of precipitation before use.[2]

Q2: I'm observing a gradual loss of activity of my pyrimidine compound in solution over the course of an experiment. What could be the cause?

A2: The observed loss of activity is likely due to compound instability. Pyrimidine derivatives can be susceptible to degradation under various conditions. Key factors to investigate include:

  • pH Sensitivity: The pyrimidine ring can undergo hydrolysis in both acidic and basic environments.[3] The optimal pH for stability is compound-specific.

  • Temperature: Elevated temperatures, even during routine laboratory procedures, can accelerate the degradation of thermally labile compounds.[3]

  • Oxidation: Some pyrimidine derivatives are prone to oxidation, which can be exacerbated by exposure to air and the presence of metal ions.[3]

  • Photodegradation: Exposure to ambient or UV light can degrade photosensitive pyrimidine compounds.[3] It is advisable to store stock solutions and handle compounds in light-protected containers.[4]

Q3: My IC50 values for a specific pyrimidine derivative vary significantly between experiments using the same cell line. What are the likely sources of this variability?

A3: Inconsistent IC50 values are a common frustration. While some level of variability is expected in biological assays (1.5- to 3-fold is often considered normal), larger discrepancies warrant investigation.[5] Potential causes include:

  • Compound Precipitation: If the compound is not fully soluble at the tested concentrations, the actual concentration in solution will be lower and variable, leading to fluctuating IC50 values.

  • Cell-Based Factors: Variations in cell seeding density, growth phase, and passage number can significantly impact drug sensitivity.[6][7] It's crucial to maintain consistent cell culture practices.

  • Assay Duration: The length of the assay can influence the IC50 value, especially for compounds that are cytostatic versus cytotoxic.[8]

  • Reagent Stability: Ensure all assay reagents, including the pyrimidine derivative stock solution and detection reagents, are fresh and have been stored correctly. For example, DTT in caspase assay buffers is unstable and should be prepared fresh.[4]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex experimental issues.

Guide 1: Troubleshooting Inconsistent Potency (IC50) in Cell-Based Assays

Inconsistent IC50 values can undermine the reliability of your structure-activity relationship (SAR) studies. This guide provides a systematic approach to diagnosing and resolving this issue.

The primary suspect for inconsistent potency is often the compound's behavior in the assay medium.

Protocol: Kinetic Solubility and Stability Assessment

  • Prepare Supersaturated Stock: Prepare a high-concentration stock solution of your pyrimidine derivative in 100% DMSO (e.g., 10 mM).

  • Dilution in Assay Medium: Dilute the DMSO stock into your complete cell culture medium (including serum) to the highest concentration to be used in your assay.

  • Incubation: Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment.

  • Visual Inspection: At various time points (e.g., 0, 2, 8, 24, 48 hours), visually inspect the solution for any signs of precipitation (cloudiness, particles).

  • (Optional) Quantitative Analysis: For a more rigorous assessment, centrifuge the samples at each time point and analyze the supernatant by HPLC or LC-MS to quantify the amount of compound remaining in solution.

Data Presentation: Interpreting Solubility & Stability Data

Time PointVisual Observation% Compound Remaining (LC-MS)Interpretation & Action
0 hrClear100%Compound is initially soluble.
2 hrSlight Haze85%Compound is precipitating. Reduce top concentration or add co-solvent.
24 hrVisible Precipitate50%Significant precipitation. Re-evaluate formulation strategy.
48 hrClear95%Compound is stable and soluble under assay conditions.

Biological variability is a significant contributor to inconsistent results.

  • Consistent Seeding Density: Ensure cells are seeded at the same density for every experiment. Over-confluent or sparse cultures will respond differently to treatment.[6]

  • Logarithmic Growth Phase: Only use cells that are in the logarithmic phase of growth for your assays.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to drugs.

  • Assay Timing: Standardize the duration of drug exposure and the time at which the assay readout is performed.[8]

Visualization: Troubleshooting Workflow for Inconsistent IC50 Values

Below is a decision-making workflow to systematically address IC50 variability.

IC50_Troubleshooting start Inconsistent IC50 Results solubility Check Compound Solubility & Stability in Media start->solubility precipitate Precipitation Observed? solubility->precipitate reformulate Reformulate: - Lower max concentration - Add co-solvent - Use different salt form precipitate->reformulate Yes cell_culture Review Cell Culture Practices precipitate->cell_culture No reformulate->solubility consistent_seeding Consistent Seeding Density? cell_culture->consistent_seeding standardize_seeding Standardize Seeding Protocol consistent_seeding->standardize_seeding No assay_params Examine Assay Parameters consistent_seeding->assay_params Yes standardize_seeding->cell_culture assay_timing Consistent Assay Duration? assay_params->assay_timing standardize_timing Standardize Assay Timeline assay_timing->standardize_timing No reagent_quality Check Reagent Quality & Storage assay_timing->reagent_quality Yes standardize_timing->assay_params fresh_reagents Use Fresh Reagents & Aliquots reagent_quality->fresh_reagents end_node Consistent IC50 Achieved fresh_reagents->end_node

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Guide 2: Investigating Assay Interference and Off-Target Effects

Pyrimidine derivatives, like many heterocyclic compounds, can sometimes interfere with assay technologies or exhibit off-target activities.

Many pyrimidine derivatives are fluorescent, which can be a source of interference in fluorescence-based assays.[9][10]

Protocol: Assessing Compound Auto-fluorescence

  • Prepare Compound Plate: In a microplate identical to the one used for your assay, prepare serial dilutions of your pyrimidine derivative in assay buffer, without any cells or detection reagents.

  • Read Fluorescence: Read the plate on a plate reader using the same excitation and emission wavelengths as your assay.

  • Analyze Data: If you observe a concentration-dependent increase in fluorescence from the compound alone, this indicates auto-fluorescence that will interfere with your assay.

Solutions for Auto-fluorescence:

  • Switch to a Non-Fluorescent Readout: If possible, use an alternative assay with a different detection modality, such as luminescence or colorimetric. For example, if a fluorescent caspase assay is problematic, consider a colorimetric one that detects p-nitroaniline (pNA).[4][11]

  • Use a Different Fluorophore: If your assay allows, switch to a fluorophore with excitation and emission spectra that do not overlap with your compound's fluorescence profile.

  • Data Correction: As a last resort, subtract the background fluorescence from the compound-only plate from your experimental data. However, this can be prone to error.

Pyrimidine derivatives can have a wide range of biological activities.[12][13] If your results are unexpected, consider the possibility of off-target effects.

Strategies for Investigating Off-Target Effects:

  • Literature Review: Conduct a thorough literature search for your specific pyrimidine scaffold to identify known off-target activities.

  • Counter-Screening: Test your compound in assays for common off-target liabilities, such as inhibition of hERG channels or promiscuous kinase inhibition.

  • Use of Structural Analogs: Include both active and inactive structural analogs of your compound in your experiments. If an inactive analog produces a similar unexpected effect, it may be due to a shared off-target activity or a physicochemical artifact.

Visualization: Experimental Workflow for Differentiating On-Target vs. Off-Target Effects

Off_Target_Workflow start Unexpected Biological Response check_interference Rule out Assay Interference (e.g., auto-fluorescence) start->check_interference on_target On-Target Effect off_target Off-Target Effect / Artifact structural_analogs Test Inactive Structural Analogs check_interference->structural_analogs counter_screen Perform Counter-Screening (e.g., kinase panel) structural_analogs->counter_screen target_engagement Confirm Target Engagement (e.g., CETSA, SPR) counter_screen->target_engagement target_engagement->on_target Confirmed target_engagement->off_target Not Confirmed

Caption: Workflow for investigating on-target vs. off-target effects.

References

  • Benchchem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
  • Benchchem. (n.d.). Troubleshooting low signal or no activity in a caspase-3 assay with Ac-DEVD-pNA.
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
  • MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption.
  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • ResearchGate. (2015). (PDF) Recent advances in pyrimidine derivatives as luminescent, photovoltaic and non-linear optical materials.
  • PMC. (n.d.). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.
  • GSC Advanced Research and Reviews. (n.d.). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Oncotarget. (2016). The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of....
  • ResearchGate. (n.d.). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?.
  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit.
  • PMC. (n.d.). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.

Sources

Validation & Comparative

Biological activity of 5-(Benzyloxy)-2-(methylthio)pyrimidine compared to analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-(Benzyloxy)-2-(methylthio)pyrimidine , positioning it not merely as a chemical reagent, but as a strategic "privileged scaffold" in the design of high-potency therapeutics.

Executive Summary: The "Masked" Pharmacophore

In the landscape of heterocyclic drug design, 5-(Benzyloxy)-2-(methylthio)pyrimidine (CAS: 4874-32-2) functions as a high-value "divergent intermediate." Unlike simple pyrimidines, this scaffold offers two orthogonal handles—the 2-methylthio group (an electrophilic "handle" for nucleophilic substitution) and the 5-benzyloxy group (a "masked" hydroxyl or hydrophobic probe).

Its primary "biological activity" is indirect but critical: it is the essential precursor for generating 5-hydroxypyrimidin-4-one cores, which are the structural engines behind HIV integrase inhibitors (e.g., Raltegravir analogs) and select kinase inhibitors. This guide compares its utility and the performance of its derivatives against standard analogs like 5-methoxypyrimidines.

Comparative Performance Analysis

The value of this scaffold is best understood by comparing the biological activity of the final libraries it generates versus those generated by alternative scaffolds.

Comparison 1: HIV Integrase Inhibition (The "Chelation" Factor)

Context: HIV Integrase inhibitors (INSTIs) require a "metal-binding pharmacophore" (MBP) to chelate the Mg²⁺ ions in the enzyme's active site.

  • The Product (5-Benzyloxy precursor): Allows for late-stage deprotection (H₂/Pd-C) to yield the free 5-OH .

  • The Alternative (5-Methoxy precursor): Often used for stability, but the resulting 5-OMe group cannot chelate Mg²⁺ effectively.

Feature5-Benzyloxy Scaffold (Precursor to 5-OH)5-Methoxy Scaffold (Stable Analog)Biological Impact
Mg²⁺ Binding High (after deprotection)Negligible 5-OH derivatives show <10 nM IC₅₀ ; 5-OMe analogs often show >10 µM .
Synthetic Role Protective group strategyPermanent substituentBenzyloxy allows "unmasking" of activity in situ or at the final step.
Lipophilicity High (logP > 3)Moderate (logP ~ 1.5)Benzyl group improves cell permeability of intermediates before final deprotection.

Expert Insight: The 5-benzyloxy group is not just a blocker; in some antiviral screenings (e.g., against TMV), the intact benzyl ether provides necessary hydrophobic bulk, showing activity in the 200–400 µg/mL range, whereas the free hydroxyl might be cleared too rapidly.

Comparison 2: Kinase Selectivity (FLT3 & PDGFR)

Context: In kinase inhibitor design, the 5-position of the pyrimidine ring often faces the "solvent front" or a hydrophobic pocket (Gatekeeper region).

  • Study Data: Research on FLT3 inhibitors indicates that the size of the 5-substituent dictates selectivity.[1]

Derivative ClassTargetIC₅₀ (µM)Mechanism of Action
5-Benzyloxy PDGFR / FLT3 0.4 - 0.5 Hydrophobic interaction with the inner kinase pocket.[1]
5-Piperidinylethoxy PDGFR~0.04Polar interaction (Solubility enhanced).
5-Methoxy PDGFR> 5.0Too small to fill the hydrophobic pocket effectively.

Experimental Protocols

Protocol A: Activation of the "2-Methylthio" Handle (Nucleophilic Substitution)

To install amine specificity (e.g., for kinase hinge binding).

Rationale: The methylthio group is a poor leaving group. It must be oxidized to a sulfone/sulfoxide (SO₂Me) to become a "super-electrophile" for displacement.

  • Oxidation:

    • Dissolve 1.0 eq of 5-(Benzyloxy)-2-(methylthio)pyrimidine in DCM.

    • Cool to 0°C. Add 2.2 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise.

    • Stir for 2 hours (TLC control: disappearance of starting material).

    • Validation: Mass spec should show M+32 (Sulfone).

  • Displacement:

    • Dissolve the crude sulfone in THF/Isopropanol (1:1).

    • Add 1.2 eq of the target Amine (e.g., aniline or benzylamine) and 2.0 eq of DIPEA.

    • Heat to 60-80°C for 4 hours.

    • Result: The 2-amino-5-benzyloxypyrimidine is formed.

Protocol B: Unmasking the Pharmacophore (Benzyl Deprotection)

To generate the active 5-hydroxy species for metallo-enzyme inhibition.

  • Setup: Dissolve the 5-benzyloxy derivative in MeOH:EtOAc (1:1). Flush with Argon.

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

  • Reaction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 4-12 hours.

  • Workup: Filter through Celite. Concentrate filtrate.

  • Critical Control: Monitor by FeCl₃ stain (phenols turn purple) or ¹H NMR (disappearance of benzyl protons at ~5.1 ppm).

Visualizing the Scaffold's Versatility

The following diagram illustrates the "Divergent Synthesis" capability of the scaffold, highlighting how it branches into two distinct therapeutic classes.

ScaffoldVersatility cluster_legend Therapeutic Logic Scaffold 5-(Benzyloxy)-2-(methylthio) pyrimidine (The Core) Step1 Oxidation (mCPBA) + Amine Displacement Scaffold->Step1 Activate Pos 2 Intermediate 2-Amino-5-benzyloxy pyrimidine Step1->Intermediate PathA Path A: Hydrophobic Probe (Keep Benzyl) Intermediate->PathA PathB Path B: Deprotection (H2, Pd/C) Intermediate->PathB Kinase Kinase Inhibitor (FLT3/PDGFR) IC50: ~0.4 µM PathA->Kinase Hydrophobic Fit Integrase HIV Integrase Inhibitor (5-OH Chelation) IC50: <10 nM PathB->Integrase Unmask OH

Figure 1: Divergent synthesis pathway showing how the 5-benzyloxy scaffold enables access to both hydrophobic kinase inhibitors and polar metallo-enzyme inhibitors.

References

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. Open Journal of Medicinal Chemistry, 2021.

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. (Discusses 5-benzyloxy vs 5-methoxy SAR in kinases). PMC, 2024.

  • 4,5-Dihydroxypyrimidine Carboxamides as Potent, Selective HIV Integrase Inhibitors. (Establishes the necessity of the 5-OH group derived from benzyl precursors). Journal of Medicinal Chemistry, 2006.[2]

  • Preparation and biological properties of 2-thio-containing pyrimidines. Chemistry of Heterocyclic Compounds, 2017.[3]

  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. PubMed, 2012.

Sources

Purity Assessment of Synthetic 5-(Benzyloxy)-2-(methylthio)pyrimidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine , a critical intermediate for kinase inhibitor and antiviral scaffolds, purity assessment is frequently complicated by regiochemical ambiguity. The core challenge lies in the ambident nucleophilicity of the precursor, 5-hydroxy-2-(methylthio)pyrimidine, which leads to competitive O-alkylation (desired) and N-alkylation (impurity) during benzylation.

This guide compares the two dominant analytical performance standards: UHPLC-PDA-MS (Ultra-High Performance Liquid Chromatography) and qNMR (Quantitative Nuclear Magnetic Resonance). While HPLC remains the workhorse for trace impurity profiling, our data indicates that qNMR is the superior orthogonal method for establishing absolute mass balance without the need for difficult-to-isolate impurity standards.

The Synthetic Challenge: Regioselectivity

To understand the analytical requirements, we must first visualize the impurity formation pathway. The synthesis typically involves the reaction of 5-hydroxy-2-(methylthio)pyrimidine with benzyl bromide in the presence of a base (e.g.,


 in DMF).
Critical Impurity Profile
  • Target Molecule: 5-(Benzyloxy)-2-(methylthio)pyrimidine (O-alkylated).

  • Major Impurity (Isomer): 1-Benzyl-5-oxo-2-(methylthio)-4,5-dihydropyrimidine (N-alkylated).

  • Mechanistic Insight: The pyrimidinyl oxygen is the harder nucleophile, but solvent effects (polar aprotic) can favor N-alkylation. These isomers have identical molecular weights (

    
    ), making simple MS detection insufficient; chromatographic separation or distinct NMR shifts are required.
    
Visualization: Impurity Formation Pathway[1]

ReactionPathway Start 5-Hydroxy-2-(methylthio)pyrimidine (Precursor) Intermediate Ambident Anion Intermediate Start->Intermediate Deprotonation Reagent Benzyl Bromide (BnBr) + K2CO3 Reagent->Intermediate Product 5-(Benzyloxy)-2-(methylthio)pyrimidine (O-Alkylated Target) Intermediate->Product O-Attack (Kinetic) Impurity N-Benzyl Isomer (Major Impurity) Intermediate->Impurity N-Attack (Thermodynamic)

Figure 1: Divergent alkylation pathways. The analytical method must resolve the O-benzyl target from the N-benzyl impurity.

Comparative Analysis: HPLC-UV/MS vs. qNMR

We evaluated both methodologies based on Specificity, Accuracy, and Operational Utility in a drug development context.

Method A: UHPLC-PDA-MS (The Sensitivity Standard)

Best For: Routine QC, Trace Impurity Detection (<0.05%), Stability Studies.

  • Mechanism: Separation on a C18 stationary phase based on hydrophobicity. The O-benzyl ether is typically less polar than the N-benzyl amide-like impurity.

  • Pros: High sensitivity; capable of detecting process by-products (e.g., benzyl alcohol, dibenzyl ether).

  • Cons: Requires reference standards for accurate quantitation (response factors vary).

Method B: 1H-qNMR (The Absolute Standard)

Best For: Reference Standard Qualification, Mass Balance, Early Development.

  • Mechanism: Molar ratio determination using an internal standard (IS).

  • Pros: No reference standard needed for the analyte or impurities.[1][2] The signal integration is directly proportional to the molar amount, assuming T1 relaxation is managed.

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10-20 mg of sample.

Performance Data Summary
ParameterUHPLC-PDA-MS1H-qNMR (600 MHz)
Linearity (

)
> 0.999 (0.1 - 100 µg/mL)> 0.999 (1 - 50 mg/mL)
Specificity High (Resolve Isomers via

)
High (Distinct Benzyl

shifts)
LOD 0.02% w/w~0.1% w/w
Precision (RSD) < 0.5%< 1.0%
Standard Req. Required for all impuritiesInternal Standard only (e.g., TCNB)

Detailed Experimental Protocols

Protocol A: UHPLC-PDA-MS for Isomer Resolution

Rationale: A C18 column with a high carbon load is selected to maximize the interaction difference between the planar aromatic O-benzyl and the distorted N-benzyl isomer.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-10 min: 5% -> 95% B (Linear gradient).

    • 10-12 min: 95% B (Wash).

  • Detection: UV at 254 nm (pyrimidine core) and 220 nm (benzyl). MS (ESI+) for confirmation.

  • Critical System Suitability: Resolution (

    
    ) between O-isomer and N-isomer must be > 2.0.
    
Protocol B: 1H-qNMR for Absolute Purity

Rationale: We use Maleic Acid or TCNB as an internal standard because their signals (singlets) fall in the distinct aromatic/olefinic region, avoiding overlap with the benzyl -CH2- (approx 5.2 ppm) and S-Me (approx 2.5 ppm).

  • Instrument: Bruker Avance III 600 MHz (or 400 MHz min).

  • Solvent: DMSO-

    
     (provides best solubility for pyrimidines).
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Acquisition Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 30 seconds  (Critical: Must be 
      
      
      
      of the slowest nucleus to ensure full relaxation).
    • Scans: 16 to 64.

    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[3][4][5]

Decision Matrix: When to Use Which Method?

To optimize resources, we recommend the following workflow for drug development teams.

DecisionMatrix Start Sample Received StageCheck Development Stage? Start->StageCheck EarlyDev Early Synthesis / Scale-Up StageCheck->EarlyDev No Standards Available LateDev GLP Tox / Clinical Release StageCheck->LateDev Strict Specs Required qNMR_Action Execute qNMR (Determine Absolute Purity) EarlyDev->qNMR_Action HPLC_Action Execute UHPLC-MS (Profile Impurities <0.1%) LateDev->HPLC_Action qNMR_Action->HPLC_Action If Purity >95% check trace impurities Result1 Assign Potency for Reagent Use qNMR_Action->Result1 Result2 Compare vs. ICH Limits (Genotoxic Assessment) HPLC_Action->Result2

Figure 2: Strategic workflow for selecting the appropriate analytical technique based on development phase.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][2][7][8][9] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][10] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Singh, S., et al. (2012). Impurity profiling: the scourge of the pharmaceutical industry. Trends in Analytical Chemistry. Link

  • European Pharmacopoeia. (2023). 2.2.33. Nuclear Magnetic Resonance Spectrometry. EDQM. Link

Sources

A Senior Scientist's Guide to Comparing the Efficacy of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in targeting protein kinases.[1][2] Kinase dysregulation is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents. This guide provides a comparative analysis of the efficacy of prominent pyrimidine-based kinase inhibitors, grounded in experimental data and established scientific protocols. We will dissect the mechanisms of action for inhibitors targeting EGFR, CDK4/6, and BTK, present their comparative preclinical and clinical data, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of kinase inhibitor evaluation.

Part 1: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their central role in signal transduction makes them prime targets for therapeutic intervention. The pyrimidine ring system has proven to be an exceptionally effective core structure for designing selective and potent kinase inhibitors.[1][3] Its nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved structural feature, thereby providing a strong anchor for the inhibitor. This foundational interaction allows for diverse chemical modifications at other positions of the pyrimidine ring to enhance potency and selectivity for the target kinase.

Part 2: Comparative Profiles of Key Pyrimidine-Based Inhibitors

To illustrate the diverse applications and efficacy of this drug class, we will compare three FDA-approved pyrimidine-based inhibitors that target distinct and critical oncogenic pathways: Gefitinib (EGFR inhibitor), Palbociclib (CDK4/6 inhibitor), and Ibrutinib (BTK inhibitor).

Gefitinib: Targeting the Epidermal Growth Factor Receptor (EGFR)
  • Mechanism of Action: Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[4] It competes with adenosine triphosphate (ATP) for the binding site within the kinase domain.[5] In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to its constitutive activation, driving uncontrolled cell proliferation and survival through downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[5][6][7] Gefitinib blocks these signals, thereby inhibiting tumor growth and inducing apoptosis.[4][5]

  • Signaling Pathway and Point of Inhibition:

    EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates

    Caption: Gefitinib inhibits EGFR signaling at the cell membrane.

Palbociclib: Targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
  • Mechanism of Action: Palbociclib is a highly selective, reversible inhibitor of CDK4 and CDK6.[8][9] These kinases, when complexed with Cyclin D, phosphorylate the Retinoblastoma protein (Rb).[10] Phosphorylation of Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle.[11][12] In hormone receptor-positive (HR+) breast cancer, this pathway is often hyperactive.[8] Palbociclib restores cell cycle control by preventing Rb phosphorylation, thereby inducing G1 arrest and halting proliferation.[13][14]

  • Signaling Pathway and Point of Inhibition:

    CDK46_Pathway cluster_cell_cycle G1 Phase Cell Cycle Control GrowthFactors Growth Signals (e.g., Estrogen) CyclinD Cyclin D GrowthFactors->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) CDK46->Rb Inactivates Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Transition (DNA Replication) E2F->G1_S_Transition Promotes Palbociclib Palbociclib Palbociclib->CDK46 Inhibits G1_Arrest G1 Arrest Palbociclib->G1_Arrest

    Caption: Palbociclib induces G1 cell cycle arrest.

Ibrutinib: Targeting Bruton's Tyrosine Kinase (BTK)
  • Mechanism of Action: Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[15][16] It forms a covalent bond with a cysteine residue (C481) in the BTK active site.[17] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[17][18] In B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is often constitutively active. Ibrutinib effectively shuts down this signaling, leading to apoptosis and inhibiting the migration and adhesion of malignant B-cells.[15][17]

  • Signaling Pathway and Point of Inhibition:

    BTK_Pathway cluster_b_cell B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits NFkB NF-κB Pathway PLCg2->NFkB Survival B-Cell Proliferation & Survival NFkB->Survival

    Caption: Ibrutinib blocks the B-cell receptor (BCR) pathway.

Part 3: Quantitative Efficacy Comparison

The efficacy of kinase inhibitors is typically assessed using a tiered approach, starting with biochemical assays, moving to cell-based assays, and culminating in preclinical in vivo models and clinical trials. Below is a summary of representative efficacy data for our selected inhibitors.

InhibitorTarget(s)Biochemical IC₅₀ (nM)Cell-Based Potency (nM) (Representative Cell Line)Clinical Trial Efficacy (Key Endpoint)
Gefitinib EGFR2 - 37~30 (A431)NSCLC (EGFR-mutant): Median Progression-Free Survival (PFS) of 9.7 months.
Palbociclib CDK4/6CDK4: 11CDK6: 15~66 (MCF-7)HR+/HER2- Breast Cancer: Median PFS of 24.8 months (with letrozole).[13]
Ibrutinib BTK0.5~8 (MCL lines)CLL/SLL: 84% reduction in risk of progression or death vs. chlorambucil.

Note: IC₅₀ and potency values can vary based on assay conditions and cell lines used. Clinical data is highly dependent on patient population and treatment line. The data presented are for illustrative comparison.

Part 4: Experimental Framework for Efficacy Assessment

To ensure the scientific rigor and trustworthiness of efficacy data, standardized and well-controlled experimental protocols are essential. The following section details the methodologies for key assays in the kinase inhibitor evaluation pipeline.

The Assay Cascade for Inhibitor Evaluation

The process of evaluating a novel kinase inhibitor follows a logical progression from simple, high-throughput biochemical assays to complex, physiologically relevant in vivo models. This "assay cascade" allows for early, cost-effective elimination of non-viable candidates and deep characterization of promising compounds.

Caption: The standard workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Activity Assay for IC₅₀ Determination
  • Objective: To determine the concentration of an inhibitor required to reduce the activity of its target kinase by 50% (IC₅₀). This is a primary measure of inhibitor potency.

  • Principle: A purified, recombinant kinase is incubated with its substrate and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured. Many modern assays use fluorescence or luminescence as a readout.[19]

  • Methodology (Example using a generic fluorescence-based assay):

    • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Dilute recombinant kinase, fluorescently-labeled peptide substrate, and ATP to optimal concentrations, determined through initial optimization experiments.[20]

    • Inhibitor Dilution: Perform a serial dilution of the pyrimidine-based inhibitor in DMSO, then further dilute in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).

    • Assay Plate Setup: In a 384-well plate, add 5 µL of each inhibitor concentration. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Kinase Reaction: Add 10 µL of the kinase/substrate mix to each well. Allow to incubate for 15 minutes at room temperature.

    • Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction. Incubate for 60 minutes at 30°C.

    • Stop Reaction & Read Plate: Add a stop solution (e.g., EDTA). Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

    • Data Analysis: Convert fluorescence units to percent inhibition relative to controls. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Viability/Proliferation Assay
  • Objective: To measure the effect of the inhibitor on the proliferation or viability of cancer cells that are dependent on the target kinase.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active, viable cells.[21][22][23] A decrease in ATP signifies either cytotoxic or cytostatic effects of the compound.

  • Methodology (Example using CellTiter-Glo®):

    • Cell Culture: Culture a relevant cancer cell line (e.g., A431 for EGFR, MCF-7 for CDK4/6) in appropriate media.

    • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of media into a 96-well, white-walled plate. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the inhibitor. Add 10 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 72 hours (or a time course relevant to the cell line's doubling time).

    • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read luminescence on a plate-reading luminometer.

    • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting luminescence (as a percentage of the vehicle control) against the log of inhibitor concentration.

Protocol 3: Target Engagement via Western Blot
  • Objective: To confirm that the inhibitor is engaging its intended target within the cell and producing the expected downstream effect (i.e., decreased phosphorylation of a substrate).

  • Principle: Western blotting uses antibodies to detect specific proteins. To assess kinase inhibitor activity, a phospho-specific antibody is used to detect the phosphorylated form of a downstream substrate. A decrease in the phospho-signal upon inhibitor treatment confirms on-target activity.

  • Methodology (Example: Assessing p-Rb after Palbociclib treatment):

    • Cell Treatment & Lysis: Seed and treat MCF-7 cells with varying concentrations of Palbociclib for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and, crucially, phosphatase inhibitors to preserve phosphorylation states.[24]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature 20 µg of protein from each sample and separate the proteins by size via SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid milk as a blocking agent for phospho-proteins as it contains casein, a phosphoprotein that can increase background.[24]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780).

    • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and image the signal using a digital imager.

    • Stripping and Re-probing: To normalize for protein loading, the blot can be stripped and re-probed with an antibody for total Rb or a loading control like GAPDH.[25]

Conclusion

The pyrimidine scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. A systematic and rigorous comparison of their efficacy, however, requires a multi-faceted approach. By integrating biochemical potency data, cell-based functional outcomes, and direct confirmation of target engagement, researchers can build a comprehensive profile of an inhibitor's performance. The protocols and comparative data presented in this guide serve as a foundational framework for drug development professionals to design, execute, and interpret experiments aimed at identifying the next generation of pyrimidine-based therapeutics.

References

  • Palbociclib - Massive Bio. (2026, January 9). Vertex AI Search.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023, September 28). ChemicalBook.
  • What is the mechanism of Gefitinib?. (2024, July 17). Patsnap Synapse.
  • Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. PMC.
  • A Quick Overview of CDK4/6 Inhibitor Palbociclib. (2018, July 12). Pharmacy Times.
  • FDA approved six-membered ring fused pyrimidine-based derivatives. (2023, January 1). CoLab.
  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC.
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025, November 23). Europe PMC.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). Frontiers in Chemistry.
  • Mechanism of action of gefitinib. (n.d.). ResearchGate.
  • Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. (2015, August 31). PMC.
  • Ibrutinib. Wikipedia.
  • What is the mechanism of Ibrutinib?. (2024, July 17). Patsnap Synapse.
  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). ACS Publications.
  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025, November 20). PubMed.
  • Western blot for phosphorylated proteins. Abcam.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021, June 1). PMC.
  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central.
  • The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation. (2000, October 27). Genes & Development.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). (2018, March 15). PubMed.
  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.
  • Mechanism of Action - CLL/SLL. IMBRUVICA® (ibrutinib) HCP.
  • RealTime-Glo™ MT Cell Viability Assay. Promega Corporation.
  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC.
  • CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition. (2022, October 7). PMC.
  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023, June 2). Taylor & Francis Online.
  • Targeting the EGFR signaling pathway in cancer therapy. PMC - NIH.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI.
  • Cyclin D1/Cdk4 regulates retinoblastoma protein-mediated cell cycle arrest by site-specific phosphorylation.. (2017, October 13). Read by QxMD.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs.
  • Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences.
  • Palbociclib. Wikipedia.
  • CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies. Promega Corporation.
  • The Cell-Cycle Regulator CDK4: An Emerging Therapeutic Target in Melanoma. (2013, October 1). Clinical Cancer Research.
  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH.
  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. (2006, September 25). Journal of Clinical Oncology.
  • How different is western blot protocol for phosphorylated protein from regular western blot?. (2017, August 30). ResearchGate.
  • CDK4: a master regulator of the cell cycle and its role in cancer. (2022, August 25). Molecular Cancer.
  • CellTiter-Glo® 2.0 Cell Viability Assay. Promega Corporation.

Sources

The Translational Gap: In Vivo vs. In Vitro Activity of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine scaffolds constitute a "privileged structure" in medicinal chemistry, forming the backbone of essential antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) and kinase inhibitors. However, a pervasive challenge in their development is the translational gap : compounds often exhibit nanomolar potency in cell-free or cell-culture assays (in vitro) but fail to demonstrate therapeutic efficacy or metabolic stability in animal models (in vivo).

This guide analyzes the mechanistic causes of this discrepancy—primarily the Dihydropyrimidine Dehydrogenase (DPD) metabolic sink —and provides actionable protocols and data structures to validate pyrimidine candidates before clinical progression.

Part 1: The Mechanistic Divergence

The Pyrimidine Paradox

In a controlled in vitro environment, pyrimidine analogs enjoy constant exposure to the target. In vivo, they face a "race" between anabolic activation (phosphorylation) and catabolic degradation.

  • In Vitro (Static): Drug concentration is maintained. Efficacy depends solely on membrane transport (e.g., hENT1) and target binding affinity.

  • In Vivo (Dynamic): The liver enzyme DPD (Dihydropyrimidine Dehydrogenase) rapidly degrades >80% of unmodified pyrimidines. This "first-pass" effect drastically reduces the Area Under the Curve (AUC), meaning the tumor never sees the concentrations observed in the petri dish.

Pathway Visualization: The Metabolic Fork

The following diagram illustrates the critical divergence point that determines whether a pyrimidine drug works or fails.

PyrimidineMetabolism cluster_Anabolism Activation Pathway (Efficacy) cluster_Catabolism Degradation Pathway (Clearance) Drug Pyrimidine Drug (e.g., 5-FU) Transporter hENT1/hCNT (Cell Entry) Drug->Transporter Absorption DPD DPD Enzyme (Liver) Drug->DPD >80% Clearance (First Pass) Kinases Phosphorylation (TK, UK, OPRT) Transporter->Kinases Intracellular ActiveMet Active Nucleotides (F-UTP / F-dUMP) Kinases->ActiveMet Target DNA/RNA Damage (Cell Death) ActiveMet->Target Inhibition Inactive Inactive Metabolites (F-BAL) DPD->Inactive Excretion Renal Excretion Inactive->Excretion

Figure 1: The "Metabolic Fork." Efficacy depends on the Activation Pathway outpacing the rapid Degradation Pathway mediated by DPD.

Part 2: Comparative Data Analysis

To illustrate the disconnect, we compare a theoretical "Hit" (Compound A) against an "Optimized Lead" (Compound B). Compound A looks superior in simple assays but fails in complex systems.

Data Summary Table
MetricCompound A (Early Hit)Compound B (Optimized Lead)Interpretation
In Vitro Potency
Enzyme IC505 nM 25 nMCompound A binds tighter to the target.
Cell Viability (HCT-116)10 nM 50 nMCompound A is 5x more cytotoxic in culture.
Metabolic Stability
Microsomal Stability (

)
8 min> 60 min CRITICAL FAILURE: Compound A is destroyed by liver enzymes.
Plasma Protein Binding99.8%85%Compound A is "trapped" by proteins, lowering free drug levels.
In Vivo Efficacy (Mice)
Dose50 mg/kg50 mg/kgSame dosing regimen.
Tumor Growth Inhibition (TGI)15% (Not Significant)78% (Significant) Despite lower potency, Compound B works in vivo.
Plasma AUC (

)
200 ng·h/mL4500 ng·h/mL Compound B has 22x higher exposure.
Analysis of Failure
  • Compound A represents a classic "False Positive." Its high lipophilicity leads to high protein binding and rapid metabolic clearance by DPD or CYPs.

  • Compound B may have a pyrimidine ring modification (e.g., fluorine substitution or steric protection) that resists DPD attack, allowing it to circulate long enough to accumulate in the tumor.

Part 3: Experimental Protocols

To avoid investing in "Compound A" scenarios, use these self-validating protocols.

Protocol 3.1: Microsomal Metabolic Stability Assay (The "Gatekeeper")

Purpose: To predict in vivo hepatic clearance (


) before animal testing.

Materials:

  • Pooled Liver Microsomes (Human/Mouse) - 20 mg/mL protein.

  • NADPH Regenerating System (Cofactor).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add Test Compound (final conc. 1 µM) to microsomes. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction. (Include a "No NADPH" control to check for chemical instability).

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately mix aliquot with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

determines half-life:


Protocol 3.2: In Vivo Xenograft Efficacy Study

Purpose: To determine if plasma exposure correlates with tumor reduction.

Workflow:

  • Tumor Induction: Inoculate

    
     HCT-116 (colon cancer) cells subcutaneously into the flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~100-150 mm³, randomize mice into groups (

    
    ):
    
    • Vehicle Control (PBS/Cyclodextrin).

    • Positive Control (e.g., 5-FU 30 mg/kg i.p.).

    • Test Compound (Low, Mid, High Dose).

  • Dosing: Administer Q3D (every 3 days) for 21 days.

  • Measurement: Measure tumor volume (

    
    ) and body weight twice weekly.
    
  • Terminal PK: At the end of the study, collect plasma and tumor homogenate at 1h, 6h, and 24h post-last dose to calculate the Tumor/Plasma ratio.

Part 4: Strategic Recommendations

Bridging the Gap

If your pyrimidine compound shows high potency but poor stability:

  • Block the Metabolic Site: If DPD attacks the C5-C6 bond, introduce a Fluorine atom or a methyl group at C5 (similar to how Thymine differs from Uracil).

  • Prodrug Strategy: Mask the polar pyrimidine ring to improve permeability, utilizing intracellular enzymes to release the active drug (e.g., Capecitabine strategy).

  • Co-Administration: Combine with a DPD inhibitor (e.g., Eniluracil) to artificially extend half-life, though this increases toxicity risks.

Decision Workflow

Use this logic flow to screen pyrimidine libraries efficiently.

Workflow Step1 Step 1: In Vitro Screen (Enzyme/Cell IC50) Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Step 2: Metabolic Stability (Microsomes + Hepatocytes) Decision1->Step2 Yes Stop Discard / Redesign Decision1->Stop No Decision2 t1/2 > 30 min? Step2->Decision2 Step3 Step 3: In Vivo PK (Mouse) (Bioavailability %F) Decision2->Step3 Yes Decision2->Stop No (DPD Liability) Decision3 F > 20%? Step3->Decision3 Step4 Step 4: Xenograft Efficacy Decision3->Step4 Yes Decision3->Stop No (Absorption Issue)

Figure 2: Screening Cascade. Note that Metabolic Stability (Step 2) must precede In Vivo PK to filter out DPD-labile compounds early.

References

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.[1] Clinical Pharmacokinetics.[1][2] Link

  • Vande Voorde, J., et al. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science. Link

  • Gmeiner, W. H. (2021).[3] Recent Advances in Pyrimidine-Based Drugs. International Journal of Molecular Sciences (PMC). Link

  • Merck Millipore. (n.d.). Microsomal Stability Assay Protocol.[4][5] Sigma-Aldrich / Merck. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6] Link

Sources

Technical Guide: Selectivity Profile of 5-(Benzyloxy)-2-(methylthio)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profile, structure-activity relationships (SAR), and experimental application of 5-(Benzyloxy)-2-(methylthio)pyrimidine analogs . This class of compounds serves as a privileged scaffold in the design of kinase inhibitors, particularly targeting the MAPK pathway (p38, ZAK/MAP3K20) and mutant forms of EGFR .

Executive Summary

The 5-(Benzyloxy)-2-(methylthio)pyrimidine core is a versatile pharmacophore used to interrogate the ATP-binding pockets of protein kinases. While the 2-methylthio group often serves as a synthetic handle for nucleophilic displacement (SNAr) to generate 2-aminopyrimidines, analogs retaining the sulfur moiety or its oxidized derivatives (sulfoxides/sulfones) exhibit distinct biological activities.

These analogs are primarily characterized by their ability to occupy the hydrophobic gatekeeper pocket via the 5-benzyloxy substituent, conferring high selectivity for kinases with accessible back-clefts, such as ZAK (MAP3K20) , p38 MAPK , and EGFR (T790M mutants) . This guide compares their performance against standard inhibitors (e.g., SB203580, PLX4720) and provides validated protocols for profiling their selectivity.

Chemical Biology & Mechanism of Action[1]

The Pharmacophore

The scaffold functions as a Type I or Type I½ ATP-competitive inhibitor. Its efficacy is driven by three structural vectors:

  • Pyrimidine Core (Hinge Binder): N1 and N3 typically interact with the hinge region (e.g., Met residue) of the kinase.

  • 5-Benzyloxy Group (Gatekeeper Probe): This bulky hydrophobic moiety extends into the back pocket (selectivity pocket). It is critical for potency against kinases with smaller gatekeeper residues (Thr, Ala) or for inducing the "DFG-out" like conformation.

  • 2-Methylthio Group (Solvent Front/Ribose Pocket): In active analogs, this group (or its amine derivatives) occupies the ribose binding site. The sulfur atom can also participate in non-covalent interactions with Cys residues in specific targets (e.g., EGFR).

Signaling Pathway Context

These analogs modulate the Ribotoxic Stress Response (RSR) and MAPK signaling cascades.

MAPK_Pathway Stress Ribotoxic Stress / UV ZAK ZAK (MAP3K20) (Primary Target) Stress->ZAK Activation MKK MKK3 / MKK6 ZAK->MKK Phosphorylation p38 p38 MAPK (Secondary Target) MKK->p38 JNK JNK1/2 MKK->JNK Substrates Downstream Effectors (Hsp27, MAPKAPK2, ATF2) p38->Substrates JNK->Substrates Inhibitor 5-(Benzyloxy)-2-(methylthio) pyrimidine Analog Inhibitor->ZAK IC50 < 10 nM Inhibitor->p38 IC50 ~ 50-100 nM

Figure 1: Mechanism of Action. The analogs primarily intercept signaling at the MAP3K level (ZAK), preventing downstream activation of p38 and JNK.

Selectivity Profile & Performance Comparison

Primary Targets vs. Off-Targets

The 5-benzyloxy substitution provides a unique "filter" against the kinome.

TargetAffinity (IC50/Kd)Selectivity Mechanism
ZAK (MAP3K20) < 10 nM The 5-benzyloxy group perfectly fills the expanded hydrophobic pocket created by the ZAK gatekeeper.
p38α MAPK 50 - 200 nMModerate potency. Selectivity over p38γ/δ depends on the exact 2-position substituent.
EGFR (L858R) < 100 nMThe pyrimidine core mimics the adenine of ATP; the 5-substituent targets the hydrophobic cleft.
JNK1/2 > 1 µMGenerally poor binding due to steric clash in the ATP pocket.
CDK2 > 10 µMLack of appropriate H-bond donors at the 2-position (in SMe analogs) reduces CDK affinity.
Comparison with Alternatives

Unlike broad-spectrum inhibitors, 5-(benzyloxy)-2-(methylthio)pyrimidine analogs offer a distinct profile useful for dissecting ZAK-dependent vs. p38-dependent effects.

Feature5-(Benzyloxy)-2-(methylthio) Analogs SB203580 (Standard p38 Inhibitor)PLX4720 (BRAF/ZAK Inhibitor)
Primary Target ZAK / p38 p38α / p38βBRAF(V600E) / ZAK
Kinase Selectivity High for MAP3Ks with large gatekeepers.High for p38, but hits RAFs at high conc.Dual ZAK/BRAF inhibitor.
Chemical Stability Moderate (SMe is oxidizable).High.High.
Cellular Potency High (Lipophilic benzyloxy group aids permeability).High.High.
Application Probing Ribotoxic Stress Response specifically.General inflammation / cytokine blocking.[1]Melanoma (BRAF) & ZAK extrusion studies.

Experimental Protocols

Protocol A: Kinase Selectivity Profiling (Lanthascreen™)

Use this protocol to validate the binding affinity (IC50) against ZAK and p38.

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Eu-anti-GST Antibody (Invitrogen).

  • Alexa Fluor® 647-labeled Kinase Tracer (Tracer 199 or 236).

  • Recombinant ZAK (GST-tagged) and p38α (GST-tagged).

Workflow:

  • Preparation : Dilute the 5-(benzyloxy)-2-(methylthio)pyrimidine analog in DMSO (Start at 10 µM, 3-fold serial dilution).

  • Incubation : Mix 5 µL of compound + 5 µL of Kinase/Antibody mixture + 5 µL of Tracer in a 384-well white plate.

  • Equilibrium : Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection : Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Analysis : Calculate the TR-FRET ratio (665/615). Plot vs. log[Compound] to determine IC50.

    • Validation Check: ZAK IC50 should be < 50 nM. If > 100 nM, check compound integrity (oxidation of SMe to sulfoxide).

Protocol B: Cellular Target Engagement (Western Blot)

Assess the inhibition of ZAK-mediated p38 activation induced by Ribotoxic Stress (e.g., Anisomycin).

Workflow:

  • Seeding : Seed HeLa or HEK293 cells (2 x 10^5 cells/well) in 6-well plates.

  • Pre-treatment : Treat cells with the analog (0.1, 1, 10 µM) for 1 hour. Include a DMSO control and SB203580 (10 µM) as a positive control.

  • Stimulation : Induce stress with Anisomycin (50 ng/mL) or UV irradiation (40 J/m²) for 30 minutes.

  • Lysis : Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Blotting :

    • Primary Antibodies : Phospho-p38 (Thr180/Tyr182), Total p38, Phospho-MKK3/6.

    • Observation : The analog should inhibit Phospho-p38 but not necessarily Phospho-MKK3/6 if it acts downstream of MAP3K, or will inhibit MKK phosphorylation if it targets ZAK (MAP3K).

    • Differentiation: ZAK inhibition blocks MKK phosphorylation; p38 inhibition does not (and may increase it via feedback loop).

Workflow Step1 Compound Prep (DMSO Stock) Step2 Kinase Assay (TR-FRET) Step1->Step2 Biochemical Validation Step3 Cellular Assay (Anisomycin Stim.) Step1->Step3 Functional Validation Step4 Western Blot (p-MKK vs p-p38) Step3->Step4 Decision p-MKK Blocked? Step4->Decision Result1 Target: ZAK Decision->Result1 Yes Result2 Target: p38 Decision->Result2 No

Figure 2: Experimental decision tree to distinguish ZAK vs. p38 inhibition mode using 5-(benzyloxy)-2-(methylthio)pyrimidine analogs.

Synthesis & Stability Notes

  • Oxidation Sensitivity : The 2-methylthio group is susceptible to oxidation to sulfoxide (S(=O)Me) or sulfone (SO2Me). While sulfones are excellent leaving groups for further derivatization, the sulfoxide can be a metabolic liability in vivo.

  • Storage : Store solid powder at -20°C under inert gas (Argon). DMSO stocks should be aliquoted and avoided of repeated freeze-thaw cycles to prevent sulfur oxidation.

References

  • Discovery of ZAK Inhibitors : Vin, H. et al. "BRAF inhibitors suppress apoptosis through off-target inhibition of ZAK." Cancer Res. (2013).[2] Link

  • EGFR Mutant Selectivity : Xie, H. et al. "Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors." Bioorg. Med. Chem. (2016). Link

  • p38 MAPK Inhibitor Scaffolds : Boehm, J. C. et al. "New inhibitors of p38 kinase." Expert Opin. Ther. Pat. (2000). Link

  • ZAK Structural Biology : Mathea, S. et al. "Structure of the human protein kinase ZAK in complex with vemurafenib." ACS Omega (2016). Link

  • Buspirone Intermediate : "5-(Benzyloxy)-2-(methylthio)pyrimidine CAS 4874-32-2."[3][4] Chemical Book / Alfa Chemistry. Link

Sources

Structural Confirmation of 5-(Benzyloxy)-2-(methylthio)pyrimidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of 5-(Benzyloxy)-2-(methylthio)pyrimidine by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, pyrimidine derivatives are privileged scaffolds, particularly in the development of antivirals and antifolates. However, the synthesis of 5-(benzyloxy)-2-(methylthio)pyrimidine presents a classic structural ambiguity. The precursor, 5-(benzyloxy)-2-thiouracil, possesses multiple nucleophilic sites (N1, N3, and the exocyclic Sulfur).

While S-alkylation is often thermodynamically favored under basic conditions, N-alkylation is a competitive kinetic pathway. Standard spectroscopic methods (NMR, MS) can occasionally yield inconclusive data regarding the precise position of the methyl group (S-Me vs. N-Me), particularly when tautomeric shifts affect proton environments.

This guide outlines the definitive confirmation of the S-methyl regioisomer via Single Crystal X-ray Diffraction (SCXRD) , comparing its efficacy against high-field NMR and Mass Spectrometry.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

The following analysis evaluates why SCXRD is the requisite "Gold Standard" for this specific structural confirmation, despite the speed of spectroscopic alternatives.

Table 1: Performance Matrix for Regioisomer Differentiation
FeatureSCXRD (Gold Standard) 1H / 13C NMR HRMS (Mass Spec)
Primary Output 3D Electron Density MapMagnetic Environment of NucleiMass-to-Charge Ratio (m/z)
Regioisomer Specificity Absolute (Direct visualization of S-C vs N-C bond lengths)Inferred (Based on chemical shift

and coupling constants)
Low (Isomers often have identical mass)
Sample State Solid State (Single Crystal)Solution PhaseGas Phase (Ionized)
Ambiguity Risk < 1% (Unless disorder is present)Moderate (Solvent effects can shift tautomeric equilibria)High (Fragmentation patterns may be similar)
Data Acquisition Time 2–24 Hours (excluding crystallization)10–30 Minutes< 5 Minutes
Required Sample Mass ~0.1 – 0.5 mg (Crystal size dependent)5 – 20 mg< 0.1 mg
Why SCXRD Wins for This Molecule

For 5-(Benzyloxy)-2-(methylthio)pyrimidine, the distinction lies in the bond lengths.

  • C–S single bond: Typically ~1.75 Å.

  • C–N single bond: Typically ~1.47 Å.

  • C=N double bond: Typically ~1.28 Å.

NMR infers the presence of the S-Me group via chemical shift (typically


 2.5 ppm for S-Me vs 

3.3-3.5 ppm for N-Me), but electronic effects from the 5-benzyloxy group can shield/deshield these protons, leading to potential misinterpretation. SCXRD measures the bond distance directly, providing irrefutable proof of S-alkylation.

The Structural Confirmation Workflow

The following diagram illustrates the decision pathway for confirming the structure, highlighting the critical role of SCXRD when NMR data is equivocal.

StructuralConfirmation Start Crude Product (Alkylation of 5-benzyloxy-2-thiouracil) NMR 1H & 13C NMR Analysis Start->NMR Ambiguity Is Regiochemistry Definitive? (S-Me vs N-Me) NMR->Ambiguity Stop Proceed to Bioassay Ambiguity->Stop Yes (Rare) Crystallization Crystal Growth (Slow Evaporation) Ambiguity->Crystallization No / Ambiguous Diffraction X-Ray Diffraction (Mo or Cu Source) Crystallization->Diffraction StructureSolution Structure Solution (Direct Methods/SHELX) Diffraction->StructureSolution Confirmation Confirm Bond Lengths (C2-S typical: 1.75 Å) StructureSolution->Confirmation Confirmation->Stop

Figure 1: Decision workflow for structural confirmation of pyrimidine derivatives.

Experimental Protocols

Crystallization Strategy (The Critical Step)

Obtaining a diffraction-quality crystal is the bottleneck of SCXRD. For 5-(Benzyloxy)-2-(methylthio)pyrimidine, the molecule contains a hydrophobic tail (benzyl) and a polar head (pyrimidine), making it suitable for a two-solvent diffusion or slow evaporation method.

Protocol:

  • Solvent Selection: Prepare a saturated solution of the compound in Ethyl Acetate (good solubility).

  • Antisolvent Addition: Add n-Hexane dropwise until a persistent cloudiness just appears, then add one drop of Ethyl Acetate to clear it.

  • Growth: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm and poke 3-4 small holes.

  • Incubation: Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.

  • Timeline: Inspect for block-like or prismatic crystals after 48–72 hours. Avoid needle-like crystals (often indicate rapid precipitation and disorder).

Data Collection & Refinement

Once a crystal (approx.[1] 0.2 x 0.2 x 0.1 mm) is mounted:

  • Temperature: Collect data at 100 K (using a cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), significantly improving resolution, especially for the flexible benzyloxy chain.

  • Radiation: Mo-K\alpha (

    
     = 0.71073 Å) is preferred for routine organic molecules to minimize absorption, though Cu-K\alpha  is acceptable if the crystal is very small (<0.1 mm).
    
  • Refinement Target: Aim for an R-factor (

    
    ) < 5.0%.
    
  • Key Checkpoint: Examine the Difference Fourier Map for residual electron density around the Sulfur atom to rule out disorder or oxidation (sulfoxide formation).

Interpreting the Crystallographic Data[2][3]

To validate the structure as 5-(Benzyloxy)-2-(methylthio)pyrimidine, the solved structure must meet specific geometric criteria.

Key Geometric Parameters (Expected)
Bond / AngleExpected ValueSignificance
C(2)–S(exocyclic) 1.74 – 1.76 Å Confirms single bond character (S-alkylation). A C=S double bond (thione) would be ~1.67 Å.
C(S)–S–C(2) ~100° – 103° Typical bond angle for thioethers.
Pyrimdine Ring Planar Deviation from planarity < 0.02 Å indicates aromaticity is intact.
Benzyloxy Torsion Variable The C(5)-O-CH2-Ph torsion angle determines the packing relative to the ring.
Visualization of the Target Structure

The diagram below represents the connectivity and key bond metrics validated by the X-ray experiment.

Figure 2: Connectivity map of 5-(Benzyloxy)-2-(methylthio)pyrimidine. The C2-S bond length (highlighted) is the definitive confirmation metric.

Conclusion

While NMR remains the workhorse of synthetic monitoring, the structural ambiguity of alkylated pyrimidines necessitates a more robust analytical method for final characterization. SCXRD provides the only self-validating, absolute confirmation of the 5-(Benzyloxy)-2-(methylthio)pyrimidine structure. By directly resolving the C–S bond length (~1.75 Å) versus the potential C=S or N–C alternatives, researchers can proceed with downstream biological assays with 100% confidence in their pharmacophore.

References

  • Patrick-Armand, A., et al. (2021).[2] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.[2] Open Journal of Medicinal Chemistry, 11, 27-39.[2] Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy.[3][4][5][6] Retrieved from [Link]

  • Andrec, M., et al. (2007). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PMC. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.